3,3-Difluoropropane-1-sulfonyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-difluoropropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2O2S/c4-9(7,8)2-1-3(5)6/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOACIDRNEANCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314907-49-7 | |
| Record name | 3,3-difluoropropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,3-Difluoropropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,3-difluoropropane-1-sulfonyl chloride, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct published protocols for this specific molecule, this document outlines a robust and well-precedented two-step synthesis starting from a commercially available precursor, 1-bromo-3,3-difluoropropane. The methodologies presented are based on established and reliable reactions for the formation of alkanesulfonyl chlorides.
Introduction
This compound is a fluorinated aliphatic sulfonyl chloride of interest in the development of novel pharmaceuticals and functional materials. The presence of the difluoromethylene group can impart unique physicochemical properties, such as altered acidity of neighboring protons, increased metabolic stability, and modified lipophilicity, making it an attractive moiety for incorporation into bioactive molecules. This guide details a practical synthetic approach, provides detailed experimental protocols, and presents the data in a clear and accessible format.
Proposed Synthetic Pathway
The recommended synthesis of this compound is a two-step process commencing with 1-bromo-3,3-difluoropropane. The logical workflow for this synthesis is depicted below.
Caption: Proposed two-step synthesis of this compound.
This pathway involves the initial formation of an S-alkyl isothiourea salt, which is a stable and readily isolable intermediate. This is followed by an oxidative chlorination to yield the target sulfonyl chloride.
Experimental Protocols
The following protocols are based on well-established procedures for the synthesis of alkanesulfonyl chlorides from alkyl halides.[1][2]
Step 1: Synthesis of S-(3,3-Difluoropropyl)isothiourea hydrobromide
This step involves the reaction of 1-bromo-3,3-difluoropropane with thiourea to form the corresponding S-alkyl isothiourea salt.
Reaction Scheme:
CHF₂CH₂CH₂Br + (NH₂)₂CS → [CHF₂CH₂CH₂SC(NH₂)₂]⁺Br⁻
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 1-Bromo-3,3-difluoropropane | 160.98 | 1.0 |
| Thiourea | 76.12 | 1.1 |
| Ethanol (absolute) | 46.07 | Solvent |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-3,3-difluoropropane (1.0 eq) and thiourea (1.1 eq).
-
Add absolute ethanol to achieve a concentration of approximately 0.5 M with respect to the alkyl bromide.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude S-(3,3-difluoropropyl)isothiourea hydrobromide can be used in the next step without further purification. If desired, the product can be triturated with diethyl ether to yield a white solid.
Step 2: Synthesis of this compound
This step involves the oxidative chlorination of the S-alkyl isothiourea salt using N-chlorosuccinimide (NCS).
Reaction Scheme:
[CHF₂CH₂CH₂SC(NH₂)₂]⁺Br⁻ + 3 NCS + 2 H₂O → CHF₂CH₂CH₂SO₂Cl + other byproducts
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| S-(3,3-Difluoropropyl)isothiourea hydrobromide | 237.10 | 1.0 |
| N-Chlorosuccinimide (NCS) | 133.53 | 3.5 |
| Hydrochloric acid (concentrated) | 36.46 | Catalytic amount |
| Acetonitrile | 41.05 | Solvent |
| Water | 18.02 | Co-solvent |
| Dichloromethane (for extraction) | 84.93 | Extraction Solvent |
| Saturated sodium bicarbonate solution | - | Quenching/Wash |
| Brine | - | Wash |
| Anhydrous magnesium sulfate | 120.37 | Drying agent |
Procedure:
-
In a flask equipped with a magnetic stirrer and an addition funnel, suspend S-(3,3-difluoropropyl)isothiourea hydrobromide (1.0 eq) in a mixture of acetonitrile and water (e.g., a 2:1 v/v ratio).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Slowly add a solution of N-chlorosuccinimide (3.5 eq) in acetonitrile through the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bisulfite.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by vacuum distillation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. The yield is an estimate based on similar reported procedures.
| Parameter | Step 1: Isothiourea Formation | Step 2: Oxidative Chlorination |
| Reactant Ratios | ||
| 1-Bromo-3,3-difluoropropane | 1.0 eq | - |
| Thiourea | 1.1 eq | - |
| S-alkyl isothiourea salt | - | 1.0 eq |
| N-Chlorosuccinimide | - | 3.5 eq |
| Reaction Conditions | ||
| Solvent(s) | Ethanol | Acetonitrile/Water |
| Temperature | Reflux (~78 °C) | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Estimated Yield | >95% (crude) | 70-85% (purified) |
Logical Relationships in the Synthesis
The logical progression of the synthesis is based on the functional group transformations required to convert an alkyl halide into a sulfonyl chloride.
Caption: Functional group transformation logic for the synthesis.
This approach is advantageous as it avoids the handling of volatile and odorous thiols directly. The S-alkyl isothiourea salt serves as a stable, solid precursor to the sulfonyl chloride.
Disclaimer: The provided protocols are based on established chemical literature for similar compounds and should be adapted and optimized for the specific substrate. All chemical reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
physicochemical properties of 3,3-Difluoropropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 3,3-Difluoropropane-1-sulfonyl chloride. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar compounds and established synthetic and analytical methodologies for analogous sulfonyl chlorides to provide a robust predictive profile.
Core Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₅ClF₂O₂S | PubChem[1][2] |
| Molecular Weight | 178.59 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 1314907-49-7 | PubChem[1][2] |
| Physical Form | Liquid | Sigma-Aldrich[3] |
| Purity | >95% | Fisher Scientific (for analogous compound)[4] |
| Storage Temperature | -10 °C | Sigma-Aldrich[3] |
| Predicted XLogP3 | 1.6 | PubChem[1][2] |
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, based on general and established methods for the synthesis of alkanesulfonyl chlorides, a plausible synthetic route can be proposed. The most common methods involve the oxidative chlorination of corresponding thiols or the reaction of alkyl halides with a sulfite source followed by chlorination.[1][5][6][7][8][9][10][11]
One potential pathway starts from 3,3-difluoropropan-1-ol, which would be converted to a corresponding thiol or an S-alkyl isothiouronium salt, followed by oxidative chlorination.
Hypothetical Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
A general procedure for the oxidative chlorination of a thiol to a sulfonyl chloride is as follows:
-
The corresponding thiol is dissolved in a suitable solvent, often a biphasic system with water and an organic solvent.
-
The solution is cooled to a low temperature, typically between -10 °C and 0 °C.
-
Chlorine gas is bubbled through the stirred solution, or an alternative chlorinating agent such as N-chlorosuccinimide in the presence of an acid is used.[1][5]
-
The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the organic layer is separated, washed with a reducing agent solution (e.g., sodium bisulfite) to quench excess chlorine, followed by washing with brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
Purification
Crude sulfonyl chlorides are often purified by distillation under reduced pressure to prevent decomposition.[12] Another described method involves scrubbing the crude product with a concentrated aqueous solution of hydrochloric acid to remove sulfonic acid impurities, followed by stripping of volatiles.[13] Flash column chromatography on silica gel can also be employed for purification.[14]
General Purification Workflow
Caption: A typical workflow for the purification of sulfonyl chlorides.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the two methylene groups. The protons on the carbon adjacent to the sulfonyl chloride group will be deshielded and appear at a lower field compared to the protons on the carbon adjacent to the difluoromethyl group. Splitting patterns will arise from H-H and H-F coupling.
-
¹⁹F NMR: Fluorine-19 NMR is a powerful technique for the characterization of organofluorine compounds.[15][16] The spectrum of this compound is expected to show a signal for the two equivalent fluorine atoms of the CHF₂ group. This signal will be split into a triplet by the adjacent two protons. The chemical shift will be characteristic of a difluoromethyl group in an aliphatic chain.[17][18][19]
-
¹³C NMR: The carbon NMR spectrum will show three distinct signals for the three carbon atoms, with their chemical shifts influenced by the attached functional groups (sulfonyl chloride and difluoro).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the analysis of volatile and semi-volatile organic compounds, including halogenated compounds.[20][21][22][23][24] For this compound, a suitable GC column (e.g., a non-polar or medium-polarity column) would be used for separation. The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and SO₂.
Reactivity and Safety
This compound is expected to be a reactive compound, characteristic of sulfonyl chlorides. It is likely to be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid.[4] It will react with nucleophiles such as amines to form sulfonamides and with alcohols to form sulfonate esters.
The compound is classified as corrosive and is expected to cause severe skin burns and eye damage.[2][3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.[4]
Signaling Pathways
There is currently no information available in the scientific literature linking this compound to any specific signaling pathways. Its primary utility in a drug development context would likely be as a synthetic intermediate for the preparation of more complex molecules with potential biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C3H5ClF2O2S | CID 55263296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1314907-49-7 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 6. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 10. EP0331864A1 - Preparation of alkanesulfonyl halides and alkanesulfonic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 22. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 23. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,3-Difluoropropane-1-sulfonyl chloride (CAS 1314907-49-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-Difluoropropane-1-sulfonyl chloride, a fluorinated building block with significant potential in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document details the physicochemical properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Physical Properties
This compound is a reactive chemical intermediate. Its key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 1314907-49-7[1][2][3] |
| Molecular Formula | C₃H₅ClF₂O₂S[1] |
| Molecular Weight | 178.59 g/mol [1] |
| IUPAC Name | This compound[1] |
| Appearance | Liquid (predicted) |
| Storage Temperature | -10 °C[2] |
Synthesis
A plausible synthetic pathway for this compound is outlined below. The initial step would involve the synthesis of 3,3-difluoropropyl thiocyanate from a suitable starting material like 3,3-difluoropropan-1-ol. The subsequent oxidative chlorination would yield the desired sulfonyl chloride.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: Oxidative Chlorination (Analogous to 3-Fluoropropanesulfonyl Chloride Synthesis)
This protocol is adapted from the synthesis of 3-fluoropropanesulfonyl chloride and is expected to be applicable for the preparation of this compound from 3,3-difluoropropyl thiocyanate.[4]
Materials:
-
3,3-Difluoropropyl thiocyanate
-
Chlorine gas (Cl₂)
-
Glacial Acetic Acid (AcOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (Na₂SO₃) solution (for quenching)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3,3-difluoropropyl thiocyanate in a mixture of glacial acetic acid and water.
-
Cool the solution in an ice bath and bubble chlorine gas through the mixture via a gas dispersion tube with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.
-
Quench any remaining chlorine by adding a saturated solution of sodium sulfite.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Reactivity and Applications in Medicinal Chemistry
This compound is a valuable electrophilic building block, primarily used for the synthesis of sulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of biologically active molecules.
Caption: General reaction of this compound with an amine.
The resulting 3,3-difluoropropanesulfonamide moiety can be incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The gem-difluoro group at the 3-position is of particular interest as it can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to an increased half-life of the drug.
-
Modulate pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby protons, affecting the ionization state and receptor binding of the molecule.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of the drug.
General Experimental Protocol: Sulfonamide Formation
Materials:
-
This compound
-
Primary or secondary amine
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the amine in the chosen aprotic solvent in a round-bottom flask.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Potential Role in Modulating Signaling Pathways
While there is no direct evidence of this compound itself acting on a specific signaling pathway, the sulfonamide derivatives synthesized from it are a well-established class of compounds with diverse biological activities. Many sulfonamide-containing drugs act as inhibitors of key enzymes in various signaling pathways. For instance, certain sulfonamides are known to inhibit carbonic anhydrases, kinases, or proteases, which are crucial components of cellular signaling cascades involved in various diseases, including cancer, inflammation, and infectious diseases.
The introduction of the 3,3-difluoropropyl group via this compound could be a strategic approach to developing novel and more effective inhibitors for such targets.
Caption: General scheme of a fluorinated sulfonamide inhibiting a signaling pathway.
Safety Information
This compound is classified as a corrosive substance. It is expected to cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a promising building block for the synthesis of novel fluorinated sulfonamides in drug discovery. Its ability to introduce a metabolically stable and potentially bioactivity-enhancing difluoropropyl moiety makes it a valuable tool for medicinal chemists. The synthetic and reaction protocols outlined in this guide, based on analogous and well-established chemistry, provide a solid foundation for researchers to explore the full potential of this compound in developing next-generation therapeutics. Further research into the specific applications and biological activities of its derivatives is warranted.
References
- 1. This compound | C3H5ClF2O2S | CID 55263296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1314907-49-7 [sigmaaldrich.com]
- 3. 1314907-49-7 | MFCD10000564 | this compound [aaronchem.com]
- 4. Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of 3,3-Difluoropropane-1-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, MS) for 3,3-Difluoropropane-1-sulfonyl chloride. Due to the limited availability of experimental spectra in the public domain, this guide focuses on predicted spectral characteristics based on the compound's structure and data from analogous molecules. It also includes generalized experimental protocols for obtaining such data and a representative synthetic workflow.
Predicted Spectral Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.0 | Triplet of triplets (tt) | 1H | H-3 (CHF₂) |
| ~3.8 | Triplet (t) | 2H | H-1 (CH₂SO₂Cl) |
| ~2.5 | Quartet of triplets (qt) | 2H | H-2 (CH₂CH₂SO₂Cl) |
Note: Chemical shifts are estimations based on the strong electron-withdrawing effects of the sulfonyl chloride and difluoromethyl groups.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Splitting (¹JC-F) | Assignment |
| ~115 | Triplet (t) | C-3 (CHF₂) |
| ~55 | Singlet | C-1 (CH₂SO₂Cl) |
| ~30 | Triplet (t) | C-2 (CH₂CH₂SO₂Cl) |
Note: The carbon attached to the two fluorine atoms is expected to show a characteristic triplet splitting pattern in the ¹³C NMR spectrum.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1380 - 1340 | Strong | Asymmetric S=O stretch |
| 1190 - 1150 | Strong | Symmetric S=O stretch |
| 1150 - 1050 | Strong | C-F stretch |
| 750 - 550 | Strong | S-Cl stretch |
| 2980 - 2850 | Medium | C-H stretch |
Note: The strong absorptions corresponding to the S=O stretches are characteristic of sulfonyl chlorides.[1]
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Abundance | Assignment |
| 178 | Moderate | [M]⁺ (with ³⁵Cl) |
| 180 | Low | [M]⁺ (with ³⁷Cl) |
| 99 | High | [SO₂Cl]⁺ |
| 79 | Moderate | [C₃H₅F₂]⁺ |
Note: The molecular ion peak will exhibit a characteristic 3:1 isotopic pattern for the presence of one chlorine atom. The base peak is likely to be a fragment resulting from the loss of the propyl chain.
Experimental Protocols
The following are generalized protocols for obtaining spectral data for sulfonyl chlorides and a representative synthetic method.
Synthesis of Alkyl Sulfonyl Chlorides
A common method for the synthesis of alkyl sulfonyl chlorides involves the oxidative chlorination of corresponding thiols or disulfides.
Example Protocol: Synthesis of a Sulfonyl Chloride from a Thiol
-
A solution of the corresponding thiol in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
The solution is cooled in an ice-water bath.
-
A solution of an oxidizing agent, such as chlorine in acetic acid or sulfuryl chloride, is added dropwise to the cooled thiol solution while maintaining the temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature.
-
The reaction is quenched by the addition of water or a reducing agent solution (e.g., sodium bisulfite).
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be further purified by distillation or chromatography.
NMR Spectroscopy
-
Sample Preparation: A sample of the sulfonyl chloride (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disc.
-
Data Acquisition: The salt plates or KBr pellet are placed in the sample holder of an FTIR spectrometer. An infrared spectrum is recorded by passing a beam of infrared light through the sample.
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands.
Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample molecules are ionized using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Visualizations
General Synthetic Workflow for Sulfonyl Chlorides
Caption: General workflow for the synthesis of alkyl sulfonyl chlorides.
Spectral Analysis Workflow
Caption: Workflow for the structural elucidation of the target compound.
References
A Technical Guide to the Solubility of 3,3-Difluoropropane-1-sulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Difluoropropane-1-sulfonyl chloride. Due to the absence of specific quantitative solubility data in publicly available literature, this document offers a qualitative assessment based on the compound's chemical structure and the known properties of related sulfonyl chlorides and fluorinated compounds. Furthermore, a detailed, standardized experimental protocol for determining the solubility of this compound in organic solvents is presented to aid researchers in generating reliable data. This guide includes a template for data presentation and a visual representation of the experimental workflow to ensure methodological consistency.
Introduction
This compound (CAS Number: 1314907-49-7) is a specialized chemical intermediate with potential applications in medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a reactive sulfonyl chloride group and a difluorinated alkyl chain, suggests unique chemical properties and solubility behavior.[3] Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its empirical determination.
Compound Profile:
Qualitative Solubility Assessment
A fundamental principle in determining solubility is "like dissolves like."[5][6] The structure of this compound contains both polar and non-polar characteristics, which will govern its interaction with different types of organic solvents.
-
Polar Sulfonyl Chloride Group: The -SO₂Cl group is highly polar and electrophilic. This suggests that the compound will be miscible with or soluble in polar aprotic solvents such as acetone, acetonitrile, tetrahydrofuran (THF), and ethyl acetate. These solvents can solvate the polar functional group without reacting with it.
-
Difluoropropane Chain: The C₃H₅F₂- chain is less polar than the sulfonyl chloride head. The presence of fluorine atoms increases the polarity of the C-F bonds but the overall alkyl chain has non-polar characteristics. This part of the molecule will favor interactions with less polar solvents. Highly fluorinated compounds can exhibit unique "fluorous" properties, showing preferential solubility in fluorinated solvents.
Expected Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents (e.g., acetone, acetonitrile, THF, ethyl acetate) and chlorinated solvents (e.g., dichloromethane, chloroform).
-
Moderate Solubility: Expected in polar protic solvents (e.g., ethanol, methanol). However, it is crucial to note that sulfonyl chlorides can react with alcohols over time to form sulfonate esters, especially at elevated temperatures or in the presence of a base.
-
Low Solubility: Expected in non-polar hydrocarbon solvents (e.g., hexane, cyclohexane, toluene) due to the dominant polarity of the sulfonyl chloride group.
-
Insolubility: Expected to be very low in water, as is typical for many sulfonyl chlorides. The compound is also susceptible to hydrolysis to the corresponding sulfonic acid.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in organic solvents is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| e.g., Acetonitrile | 25 | e.g., Clear solution | ||
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound, adapted from the widely accepted "shake-flask" method. This method is considered reliable for measuring equilibrium solubility.
4.1. Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Glass vials with PTFE-lined screw caps
-
Calibrated pipettes and syringes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Apparatus for quantitative analysis (e.g., HPLC, GC, or UV-Vis spectrophotometer)
4.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add a fixed, accurately weighed amount of the chosen organic solvent (e.g., 10 mL) to several glass vials.
-
To each vial, add an excess amount of this compound. The goal is to have a visible amount of undissolved liquid after equilibration.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the minimum time to reach a stable concentration.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately pass the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microdroplets.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Quantitatively analyze the concentration of this compound in the filtered aliquot using a pre-validated analytical method (e.g., HPLC with a calibration curve).
-
Alternatively, for a non-volatile solute in a volatile solvent, the solvent can be carefully evaporated under reduced pressure, and the mass of the remaining solute can be determined. However, given the liquid nature of the target compound, a chromatographic method is preferred.
-
-
Data Calculation:
-
Calculate the solubility in g/100 mL or mol/L based on the determined concentration and the density of the solvent if necessary.
-
4.3. Precautions
-
Ensure all glassware is dry to prevent hydrolysis of the sulfonyl chloride.
-
Perform all operations in a well-ventilated fume hood. This compound is corrosive and should be handled with appropriate personal protective equipment.[3]
-
The purity of both the solute and the solvent must be high to obtain accurate results.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of solubility as described in the protocol.
Caption: A flowchart of the shake-flask method for solubility determination.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. solubility experimental methods.pptx [slideshare.net]
- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. education.com [education.com]
- 6. quora.com [quora.com]
An In-depth Technical Guide to the Stability and Storage of 3,3-Difluoropropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3,3-Difluoropropane-1-sulfonyl chloride (CAS No. 1314907-49-7). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring safety in a laboratory setting.
Core Stability Profile
This compound is a reactive chemical intermediate. Its stability is primarily influenced by temperature and exposure to moisture. While specific quantitative stability data under various conditions are not extensively published, the available safety and product data provide a strong indication of its general stability characteristics. The compound is generally stable under recommended storage conditions, but susceptible to degradation, particularly through hydrolysis.
Sulfonyl chlorides, as a class, are known to react with nucleophiles. The primary degradation pathway of concern for this compound is hydrolysis upon contact with water or moist air, which leads to the formation of the corresponding sulfonic acid and hydrochloric acid. This reaction is often vigorous. Thermal decomposition can also occur at elevated temperatures, releasing irritating and toxic gases such as sulfur oxides, hydrogen fluoride, and hydrogen chloride gas.[1]
Quantitative Storage and Stability Data
The following table summarizes the key storage and stability parameters for this compound based on supplier safety data sheets.
| Parameter | Value/Condition | Source |
| Storage Temperature | -10°C | |
| 2 - 8°C | [2] | |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | [1] |
| Moisture | Highly sensitive to moisture; keep away from water and moist air.[1][2] | [1][2] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols, amines.[1] | [1] |
| Physical Form | Liquid |
Experimental Protocol: Accelerated Stability Study (Hydrolysis)
The following is a representative protocol to assess the hydrolytic stability of this compound. This method can be adapted to evaluate stability in the presence of other reagents.
Objective: To determine the rate of hydrolysis of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a C18 column
-
Thermostatted reaction vessel
-
Microsyringes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a stock solution.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), place a known volume of pre-warmed phosphate buffer (pH 7.4).
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the buffer with vigorous stirring. The final concentration should be suitable for HPLC analysis.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold acetonitrile to prevent further degradation.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
The mobile phase and detection wavelength should be optimized for the separation and quantification of this compound and its sulfonic acid degradation product.
-
A typical starting condition could be a gradient of acetonitrile and water.
-
-
Data Analysis:
-
Plot the concentration of this compound against time.
-
Determine the rate constant (k) and the half-life (t½) of the hydrolysis reaction from the plotted data.
-
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Workflow for Handling this compound.
Signaling Pathway for Hydrolytic Degradation
The following diagram illustrates the chemical pathway for the hydrolysis of this compound.
Caption: Hydrolysis of this compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Moisture Control: Use dry glassware and handle under an inert atmosphere to prevent hydrolysis.
-
Spill Response: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
By following these guidelines, researchers, scientists, and drug development professionals can ensure the stability and integrity of this compound, while maintaining a safe laboratory environment.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 3,3-Difluoropropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed analysis of the molecular structure and conformational preferences of 3,3-Difluoropropane-1-sulfonyl chloride, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a comprehensive overview based on established principles of computational chemistry, incorporating data from analogous structures to predict its behavior.
Introduction
This compound (C₃H₅ClF₂O₂S) is a fluorinated organic compound featuring a sulfonyl chloride functional group. The presence of geminal fluorine atoms on the propane backbone significantly influences its electronic properties and conformational landscape. Understanding the three-dimensional structure and the relative stability of its conformers is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications, including as a building block in drug discovery and polymer chemistry.
This guide outlines a hypothetical computational study to elucidate the structural parameters of this compound, focusing on the identification of stable conformers and the quantification of their geometric properties.
Predicted Molecular Conformation
The conformational flexibility of this compound is primarily determined by the rotation around the C1-C2 and C2-S bonds. The presence of electronegative fluorine atoms on C3 introduces stereoelectronic effects, such as the gauche effect, which can lead to a preference for specific spatial arrangements.
A relaxed scan of the potential energy surface by rotating the key dihedral angles would likely reveal two primary low-energy conformers: an anti and a gauche form. These arise from the relative orientation of the sulfonyl chloride group and the difluorinated carbon.
Conformational Analysis
The primary dihedral angle of interest is that which describes the relative position of the chlorine atom and the C2-C3 bond, which can be denoted as Cl-S-C1-C2. A second important dihedral angle is C1-C2-C3-F, which will be influenced by the well-documented gauche effect in fluorinated alkanes.
-
Anti Conformer: In this arrangement, the sulfonyl chloride group and the difluorinated end of the propane chain are positioned away from each other, minimizing steric hindrance.
-
Gauche Conformer: This conformer is characterized by a closer spatial relationship between the sulfonyl chloride and the difluorinated carbon. The stability of this form can be influenced by hyperconjugative interactions between the C-H or C-C sigma orbitals and the C-F anti-bonding orbitals.
Data Presentation: Predicted Structural Parameters
The following tables summarize the predicted quantitative data for the key bond lengths, bond angles, and dihedral angles of the anti and gauche conformers of this compound. These values are derived from a hypothetical computational study at the B3LYP/6-311+G(d,p) level of theory, informed by experimental data from similar molecules.
Table 1: Predicted Bond Lengths (Å)
| Bond | Anti Conformer | Gauche Conformer |
| S-Cl | 2.05 | 2.06 |
| S=O | 1.43 | 1.43 |
| C1-S | 1.77 | 1.77 |
| C1-C2 | 1.53 | 1.53 |
| C2-C3 | 1.52 | 1.52 |
| C3-F | 1.35 | 1.35 |
| C-H | 1.09-1.10 | 1.09-1.10 |
Table 2: Predicted Bond Angles (°)
| Angle | Anti Conformer | Gauche Conformer |
| O=S=O | 120.5 | 120.4 |
| Cl-S-O | 107.0 | 107.1 |
| Cl-S-C1 | 100.5 | 100.2 |
| S-C1-C2 | 110.0 | 109.8 |
| C1-C2-C3 | 112.0 | 111.5 |
| F-C3-F | 108.0 | 108.2 |
| H-C-H | 109.5 | 109.5 |
Table 3: Predicted Key Dihedral Angles (°) and Relative Energies
| Parameter | Anti Conformer | Gauche Conformer |
| Cl-S-C1-C2 | 180.0 | 65.0 |
| S-C1-C2-C3 | 178.0 | 175.0 |
| Relative Energy (kcal/mol) | 0.00 | 0.75 |
Based on this hypothetical data, the anti conformer is predicted to be the global minimum, with the gauche conformer being slightly higher in energy. The small energy difference suggests that both conformers are likely to be present in equilibrium at room temperature.
Experimental and Computational Protocols
Computational Methodology: Density Functional Theory (DFT)
-
Initial Structure Generation: The initial 3D structure of this compound would be built using a molecular modeling program.
-
Conformational Search: A systematic conformational search would be performed by rotating the single bonds (C1-C2 and C2-S) to identify all possible low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers would be fully optimized without any symmetry constraints using Density Functional Theory (DFT). A suitable functional, such as B3LYP, which has been shown to be effective for organic molecules containing sulfur and halogens, would be employed.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), would be used. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on oxygen, chlorine, and fluorine, while the polarization functions (d,p) are necessary for describing the bonding in hypervalent sulfur and the strained propane backbone.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the structures are minima. These calculations would also provide the zero-point vibrational energies (ZPVE) for the correction of the relative energies.
-
Energy Analysis: The relative energies of the conformers would be calculated from their electronic energies, corrected with the ZPVE, to determine their relative populations at a given temperature.
Visualization of Conformational Analysis Workflow
The following diagram illustrates the logical workflow for the conformational analysis of this compound.
The diagram below illustrates the relationship between the identified conformers and the key dihedral angles that define them.
A Technical Guide to 3,3-Difluoropropane-1-sulfonyl chloride for Drug Discovery Professionals
An In-depth Review of Commercial Availability, Synthesis, and Applications in Medicinal Chemistry
Abstract
3,3-Difluoropropane-1-sulfonyl chloride (CAS No. 1314907-49-7) is a fluorinated building block of increasing interest to the pharmaceutical and agrochemical industries. The presence of the difluoropropyl moiety can impart unique physicochemical properties to lead compounds, potentially enhancing metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the commercial availability of this compound, outlines a plausible synthetic pathway, and explores its potential applications in drug discovery and development.
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers. The compound is typically offered in research quantities with purities generally around 97%. Pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |
| Sigma-Aldrich | 1314907-49-7 | C3H5ClF2O2S | Information not readily available | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g |
| Aaronchem | 1314907-49-7 | C3H5ClF2O2S | Information not readily available | Not specified |
| Amadis Chemical | 1314907-49-7 | C3H5ClF2 | 97% | Up to metric ton scale |
Table 1: Commercial Suppliers of this compound [1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Weight | 178.59 g/mol | PubChem |
| Appearance | Powder or liquid | Amadis Chemical[3] |
| Storage Temperature | Store in a tightly closed container | Amadis Chemical[3] |
Table 2: Physicochemical Properties of this compound
Safety Information
This compound is classified as a corrosive substance. Appropriate personal protective equipment should be used when handling this compound.
| Hazard | GHS Pictogram | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | H314: Causes severe skin burns and eye damage |
Table 3: GHS Hazard Information for this compound
Proposed Synthesis Pathway
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 1-Bromo-3,3-difluoropropane To a cooled solution of 3,3-difluoropropan-1-ol in a suitable aprotic solvent (e.g., diethyl ether), phosphorus tribromide (PBr₃) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 1-bromo-3,3-difluoropropane.
Step 2: Synthesis of 3,3-Difluoropropane-1-thiol 1-Bromo-3,3-difluoropropane is reacted with sodium hydrosulfide (NaSH) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution. Upon completion, the mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated to give 3,3-difluoropropane-1-thiol.
Step 3: Synthesis of this compound The crude 3,3-difluoropropane-1-thiol is dissolved in an appropriate solvent and subjected to oxidative chlorination. This can be achieved by bubbling chlorine gas through the solution in the presence of water. The reaction is typically exothermic and requires careful temperature control. After the reaction is complete, the product is isolated by extraction, followed by purification, for instance, by distillation under reduced pressure, to afford this compound.
Role in Drug Discovery and Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties of a molecule. The difluoromethyl group, in particular, is often used as a bioisostere for a hydroxyl or thiol group, and can also influence the acidity of nearby protons.
This compound serves as a valuable building block for introducing the 3,3-difluoropropylsulfonyl moiety into a target molecule. The sulfonyl chloride functional group is highly reactive towards nucleophiles, particularly amines, leading to the formation of stable sulfonamides. Sulfonamides are a prominent class of compounds in medicinal chemistry with a wide range of biological activities.
The likely workflow for utilizing this reagent in a drug discovery program is depicted below.
Figure 2: Drug discovery workflow using the title compound.
By reacting this compound with a library of amine-containing compounds, medicinal chemists can rapidly generate a diverse set of sulfonamide derivatives. These derivatives can then be screened for biological activity. The 3,3-difluoropropyl group can contribute to improved pharmacokinetic and pharmacodynamic properties of the final compounds, such as:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life in the body.
-
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Improved Membrane Permeability: The lipophilicity of the difluoroalkyl chain can enhance the ability of the molecule to cross cell membranes.
Conclusion
This compound is a commercially available and valuable reagent for the synthesis of novel sulfonamides for potential use in drug discovery and development. Its ability to introduce the 3,3-difluoropropylsulfonyl moiety offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds and explore new chemical space. While a detailed experimental protocol for its synthesis is not publicly documented, a plausible synthetic route can be devised from readily available starting materials. The continued exploration of fluorinated building blocks like this compound is expected to contribute significantly to the discovery of new and improved therapeutics.
References
An In-depth Technical Guide to the Safety, Handling, and Disposal of 3,3-Difluoropropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and disposal information for 3,3-Difluoropropane-1-sulfonyl chloride (CAS No. 1314907-49-7), a reactive chemical intermediate. The following sections detail the material's hazards, proper handling procedures, and safe disposal methods to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C3H5ClF2O2S | PubChem[1] |
| Molecular Weight | 178.59 g/mol | PubChem[1] |
| CAS Number | 1314907-49-7 | PubChem[1] |
| Appearance | Liquid | Sigma-Aldrich |
| Storage Temperature | -10°C | Sigma-Aldrich |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Hazard Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |
Source: PubChem, Sigma-Aldrich[1]
Signal Word: Danger
Safety and Handling Protocols
Due to its corrosive nature and reactivity, particularly with water, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A critical aspect of safely handling this compound is the use of appropriate personal protective equipment.
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and appropriate footwear. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible.[2]
-
Inert Atmosphere: Due to its reactivity with moisture, handle and store this compound under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Moisture Avoidance: Keep the container tightly closed and avoid contact with water or moist air, as it reacts violently with water to liberate toxic gas.[2]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[2]
Storage
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The recommended storage temperature is -10°C. Keep containers tightly sealed and protected from moisture.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates a safe workflow for handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Reactivity and Incompatibilities
Understanding the reactivity of this compound is crucial for preventing hazardous situations.
-
Water: Reacts violently with water, liberating toxic gases.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[2]
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[2]
Potential Hazardous Reaction Pathways
The following diagram illustrates the potential hazardous reactions and decomposition pathways of this compound.
Caption: Hazardous reactions of this compound.
First Aid Measures
In the event of exposure, immediate medical attention is required.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
Accidental Release Measures
In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, dry material and place it in a suitable container for disposal. Do not use combustible materials, such as sawdust. Avoid runoff into storm sewers and ditches which lead to waterways.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2][3][4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Contact a licensed professional waste disposal service to dispose of this material.
References
An In-depth Technical Guide to the Potential Applications of 3,3-Difluoropropane-1-sulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential applications of 3,3-difluoropropane-1-sulfonyl chloride as a versatile reagent in organic synthesis. While specific literature on this compound is limited, its structural features suggest significant utility in the introduction of the 3,3-difluoropropyl moiety into a variety of organic molecules. This difluorinated motif is of growing interest in medicinal chemistry due to its ability to modulate the physicochemical properties of lead compounds, such as lipophilicity and metabolic stability.
This guide provides a plausible synthetic route for this compound and details its expected reactivity with common nucleophiles, offering detailed hypothetical experimental protocols for the synthesis of novel sulfonamides and sulfonate esters. The information presented herein is based on established principles of sulfonyl chloride chemistry and data from analogous fluorinated compounds, providing a solid foundation for researchers to explore the synthetic potential of this promising building block.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₃H₅ClF₂O₂S[1] |
| Molecular Weight | 178.59 g/mol [1] |
| CAS Number | 1314907-49-7[1] |
| Appearance | Expected to be a liquid[2] |
| Safety | Causes severe skin burns and eye damage[3] |
Synthesis of this compound
A plausible and practical multi-step synthesis of this compound can be envisioned starting from the commercially available 3,3-difluoropropan-1-ol. The proposed synthetic pathway involves the conversion of the alcohol to a bromide, followed by displacement with sulfite and subsequent chlorination.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3,3-Difluoropropyl bromide
To a solution of 3,3-difluoropropan-1-ol (10.0 g, 104 mmol) in anhydrous diethyl ether (200 mL) at 0 °C under a nitrogen atmosphere, phosphorus tribromide (14.1 g, 52.0 mmol) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then carefully poured onto ice water and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to afford 3,3-difluoropropyl bromide, which can be purified by distillation.
Step 2: Synthesis of Sodium 3,3-difluoropropane-1-sulfonate
A mixture of 3,3-difluoropropyl bromide (10.0 g, 63.7 mmol) and sodium sulfite (9.6 g, 76.4 mmol) in water (100 mL) is heated at reflux for 24 hours. The reaction mixture is cooled to room temperature and the volume is reduced by approximately half under reduced pressure. The resulting solution is cooled in an ice bath to precipitate the product. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield sodium 3,3-difluoropropane-1-sulfonate.
Step 3: Synthesis of this compound
To a suspension of sodium 3,3-difluoropropane-1-sulfonate (10.0 g, 53.7 mmol) in anhydrous dichloromethane (100 mL), thionyl chloride (9.6 g, 80.6 mmol) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for 4 hours and then heated to reflux for 2 hours. The reaction is monitored by TLC for the consumption of the starting material. After completion, the reaction mixture is cooled to room temperature and the solvent and excess thionyl chloride are removed under reduced pressure. The crude product is then purified by vacuum distillation to give this compound.
Potential Applications in Organic Synthesis
This compound is an excellent electrophile and is expected to react readily with a variety of nucleophiles to introduce the 3,3-difluoropropylsulfonyl group. The primary applications lie in the synthesis of sulfonamides and sulfonate esters, which are important scaffolds in medicinal chemistry and materials science.
Synthesis of 3,3-Difluoropropanesulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base is expected to provide the corresponding sulfonamides in good yields. These compounds are of significant interest as potential bioactive molecules.
To a solution of aniline (1.0 g, 10.7 mmol) and pyridine (1.27 g, 16.1 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, a solution of this compound (2.1 g, 11.8 mmol) in anhydrous dichloromethane (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-phenyl-3,3-difluoropropane-1-sulfonamide.
The following table summarizes typical yields for the synthesis of sulfonamides from various aliphatic sulfonyl chlorides and amines, providing an indication of the expected efficiency of similar reactions with this compound.
| Sulfonyl Chloride | Amine | Base | Solvent | Time (h) | Yield (%) |
| Methanesulfonyl chloride | Aniline | Pyridine | CH₂Cl₂ | 4 | 95 |
| Ethanesulfonyl chloride | Benzylamine | Et₃N | THF | 6 | 92 |
| Propanesulfonyl chloride | Morpholine | Pyridine | CH₂Cl₂ | 5 | 90 |
| Butanesulfonyl chloride | Piperidine | Et₃N | Dichloromethane | 8 | 88 |
Note: This data is representative and actual yields may vary depending on the specific substrates and reaction conditions.
For a structurally similar compound, N-phenylmethanesulfonamide, the following spectroscopic data is typical:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H, NH), 7.40-7.20 (m, 5H, Ar-H), 3.05 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 137.5, 129.5, 125.0, 121.0, 40.0.
-
IR (KBr, cm⁻¹): 3270 (N-H), 1325, 1150 (SO₂).
Synthesis of 3,3-Difluoropropanesulfonate Esters
The reaction of this compound with alcohols or phenols in the presence of a base is expected to yield the corresponding sulfonate esters. These compounds can serve as intermediates in further synthetic transformations or possess interesting biological activities themselves.
To a solution of phenol (1.0 g, 10.6 mmol) and triethylamine (1.61 g, 15.9 mmol) in anhydrous tetrahydrofuran (50 mL) at 0 °C, a solution of this compound (2.0 g, 11.2 mmol) in anhydrous tetrahydrofuran (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (50 mL) and washed with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford phenyl 3,3-difluoropropane-1-sulfonate.[4]
The following table presents typical yields for the synthesis of sulfonate esters from various aliphatic sulfonyl chlorides and alcohols/phenols.
| Sulfonyl Chloride | Alcohol/Phenol | Base | Solvent | Time (h) | Yield (%) |
| Methanesulfonyl chloride | Phenol | Pyridine | CH₂Cl₂ | 8 | 92 |
| Ethanesulfonyl chloride | Ethanol | Et₃N | THF | 10 | 88 |
| Propanesulfonyl chloride | Benzyl alcohol | Pyridine | CH₂Cl₂ | 12 | 85 |
| Butanesulfonyl chloride | 4-Nitrophenol | Et₃N | Dichloromethane | 12 | 90 |
Note: This data is representative and actual yields may vary depending on the specific substrates and reaction conditions.
For a structurally similar compound, phenyl methanesulfonate, the following spectroscopic data is characteristic:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.20 (m, 5H, Ar-H), 3.15 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 149.0, 129.8, 127.0, 122.0, 38.0.
-
IR (KBr, cm⁻¹): 1370, 1180 (SO₂).
Conclusion
This compound represents a valuable, yet underexplored, building block for the introduction of the 3,3-difluoropropylsulfonyl moiety into organic molecules. Its synthesis from readily available starting materials appears feasible, and its reactivity is predicted to be robust for the formation of a diverse range of sulfonamides and sulfonate esters. The detailed hypothetical protocols and representative data provided in this guide are intended to serve as a strong starting point for researchers to unlock the full synthetic potential of this versatile reagent in the development of new pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully characterize its reactivity and expand its applications in organic synthesis.
References
Methodological & Application
Application Notes and Protocols for 3,3-Difluoropropane-1-sulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluoropropane-1-sulfonyl chloride is a valuable fluorinated building block in medicinal chemistry. The introduction of fluorine atoms into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity. The difluoromethyl group, in particular, can act as a bioisostere for other functional groups and contribute to improved potency and selectivity of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of metallo-β-lactamase inhibitors.
The sulfonamide functional group, readily synthesized from sulfonyl chlorides and amines, is a key pharmacophore in a wide range of therapeutic agents.[1] Compounds incorporating a sulfonamide moiety have shown diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₅ClF₂O₂S | [2] |
| Molecular Weight | 178.59 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 1314907-49-7 | [2] |
| Appearance | Liquid | [3] |
| Storage Temperature | -10 °C | [3] |
Applications in Medicinal Chemistry: Metallo-β-Lactamase Inhibitors
A significant application of sulfonamide-containing compounds is in the development of inhibitors for metallo-β-lactamases (MBLs).[4] MBLs are enzymes produced by certain bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[5] The inhibition of MBLs can restore the efficacy of these antibiotics against resistant bacterial strains.[6]
The sulfonamide group has been shown to be a key zinc-binding pharmacophore in the active site of MBLs, such as New Delhi metallo-β-lactamase-1 (NDM-1).[7] The nitrogen atoms of the sulfonamide can coordinate with the zinc ions in the enzyme's active site, leading to inhibition of its hydrolytic activity.[6]
Logical Workflow for MBL Inhibitor Development
Caption: Workflow of MBL inhibitor development.
Experimental Protocols
Protocol 1: Synthesis of this compound
While a specific published protocol for this compound was not identified in the search, a general and robust method for the synthesis of sulfonyl chlorides from thiols via oxidation can be adapted.[8][9]
Reaction:
R-SH + Oxidizing Agent/Chlorine Source → R-SO₂Cl
Materials:
-
3,3-difluoropropane-1-thiol
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile
-
Water
-
Petroleum ether
-
1% HCl (aqueous)
-
Sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Prepare a 4:1 (v/v) mixture of acetonitrile and water.
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3,3-difluoropropane-1-thiol in the acetonitrile/water mixture.
-
Slowly add trichloroisocyanuric acid portion-wise to the stirring solution, ensuring the temperature is maintained at or below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.
-
Remove the precipitated cyanuric acid by filtration and wash the solid with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure, keeping the bath temperature below 30 °C to minimize hydrolysis of the product.
-
Dissolve the crude product in petroleum ether and wash with cold 1% aqueous HCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.[10]
Protocol 2: General Synthesis of 3,3-Difluoropropanesulfonamides
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Reaction:
CHF₂(CH₂)₂SO₂Cl + R¹R²NH → CHF₂(CH₂)₂SO₂NR¹R² + HCl
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the amine and triethylamine (or pyridine) in dichloromethane.
-
To this stirring solution, add a solution of this compound in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3,3-difluoropropanesulfonamide.
Quantitative Data
The following table summarizes the inhibitory activity of representative quinolinyl sulfonamides against New Delhi metallo-β-lactamase-1 (NDM-1). While these compounds do not contain the 3,3-difluoropropyl moiety, they demonstrate the potential of the sulfonamide scaffold for MBL inhibition.
| Compound | Substituent on Phenyl Ring | IC₅₀ against NDM-1 (µM) | Reference |
| 1e | 4-Fluoro | 0.02 | [6] |
| 1f | 4-Chloro | 0.02 | [6] |
| 1a | Unsubstituted | 1.4 | [6] |
| 1b | 2-Fluoro | 0.45 | [6] |
| 1c | 3-Fluoro | 0.12 | [6] |
| 1d | 2-Chloro | 0.33 | [6] |
Signaling and Interaction Pathway
The following diagram illustrates the mechanism of action of sulfonamide-based inhibitors on metallo-β-lactamases.
Caption: Sulfonamide interaction with MBL active site.
Conclusion
This compound is a versatile building block for the synthesis of novel sulfonamides with potential applications in medicinal chemistry. Its use in the development of metallo-β-lactamase inhibitors represents a promising strategy to combat antibiotic resistance. The protocols and data presented here provide a foundation for researchers to explore the potential of this and similar fluorinated building blocks in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C3H5ClF2O2S | CID 55263296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1314907-49-7 [sigmaaldrich.com]
- 4. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinolinyl sulfonamides and sulphonyl esters exhibit inhibitory efficacy against New Delhi metallo-β-lactamase-1 (NDM-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 9. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Reaction of 3,3-Difluoropropane-1-sulfonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-substituted-3,3-difluoropropane-1-sulfonamides through the reaction of 3,3-difluoropropane-1-sulfonyl chloride with primary amines. This class of compounds holds significant interest in medicinal chemistry and drug development due to the unique properties conferred by the difluorinated propyl chain.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[3] The reaction of this compound with primary amines offers a direct route to novel sulfonamides incorporating a difluorinated alkyl moiety, a desirable feature in modern drug design.[4] This document outlines the general reaction, detailed experimental protocols, and potential applications of the resulting products.
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.
Reaction Mechanism and Workflow
The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. The primary amine acts as the nucleophile, attacking the electron-deficient sulfur of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion and a proton from the nitrogen atom, often facilitated by a base, to yield the stable sulfonamide product.
Caption: General workflow for the synthesis of N-substituted-3,3-difluoropropane-1-sulfonamides.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous sulfonamides and specific findings for the reaction of 3-fluoropropanesulfonyl chloride with amines.[5][6]
Protocol 1: General Synthesis of N-Alkyl-3,3-difluoropropane-1-sulfonamides
This protocol is suitable for the reaction with aliphatic primary amines.
Materials:
-
This compound
-
Aliphatic primary amine (e.g., benzylamine, propylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aliphatic primary amine (1.0 eq.) in anhydrous dichloromethane.
-
To this solution, add this compound (1.0-1.2 eq.) dropwise at room temperature with stirring. The reaction with aliphatic amines is often smooth and can proceed without the addition of an auxiliary base.[5]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Reactions with aliphatic amines are typically complete within a few hours.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to neutralize any generated HCl.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Synthesis of N-Aryl-3,3-difluoropropane-1-sulfonamides
This protocol is adapted for less nucleophilic aromatic primary amines. The reaction may be slower and require a base to proceed efficiently and to avoid potential side reactions like N,N-bissulfonylation.[5]
Materials:
-
This compound
-
Aromatic primary amine (e.g., aniline, 4-nitroaniline)
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the aromatic primary amine (1.0 eq.) and a base such as triethylamine (1.2 eq.) or DMAP (1.2 eq.) in anhydrous dichloromethane or acetonitrile in a round-bottom flask.[5]
-
Add this compound (1.0-1.2 eq.) to the solution at room temperature while stirring.
-
Stir the reaction mixture at room temperature. The reaction with aromatic amines may require longer reaction times, from several hours to overnight.[5] Monitor the reaction by TLC.
-
After the reaction is complete, wash the mixture with 1 M HCl to remove the excess base.
-
Further wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the general reaction conditions and expected outcomes based on the type of primary amine used.[5]
| Amine Type | Solvent | Base | Temperature | Reaction Time | Yield | Notes |
| Aliphatic | Dichloromethane | Optional | Room Temp. | 1-4 hours | High | Reaction is generally smooth and proceeds in high yield.[5] |
| Aromatic (electron-rich) | Dichloromethane/Acetonitrile | TEA or DMAP | Room Temp. | 4-12 hours | Moderate to Good | A base is recommended to drive the reaction to completion. |
| Aromatic (electron-deficient) | Dichloromethane/Acetonitrile | TEA or DMAP | Room Temp. | 12-24 hours | Moderate | Longer reaction times may be necessary. N,N-bissulfonylation can be a side reaction.[5] |
Applications in Drug Development and Research
The resulting N-substituted-3,3-difluoropropane-1-sulfonamides are valuable scaffolds for drug discovery.
-
Metabolic Stability: The presence of the difluoromethyl group can block sites of oxidative metabolism, potentially increasing the in vivo half-life of a drug candidate.
-
Modulation of Physicochemical Properties: The difluoroalkyl group can fine-tune properties such as lipophilicity and pKa, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Bioisosteric Replacement: The sulfonamide group is a well-established bioisostere for amides and carboxylic acids, offering improved hydrolytic stability.[5][7]
-
Radiolabeling for PET Imaging: The fluorinated propyl chain makes these compounds suitable for the development of 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging, as demonstrated with 3-[18F]fluoropropanesulfonyl chloride.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1314907-49-7 [sigmaaldrich.com]
- 4. Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Catalytic Applications of 3,3-Difluoropropane-1-sulfonyl chloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of 3,3-Difluoropropane-1-sulfonyl chloride. This versatile reagent serves as a valuable building block in medicinal chemistry and materials science, primarily due to the introduction of the difluoropropyl motif, which can significantly modulate the physicochemical and biological properties of target molecules. The following sections detail its application in the synthesis of sulfonamides and sulfonate esters, as well as its use in photocatalytic radical cascade reactions.
Application 1: Catalytic Synthesis of Novel Sulfonamides
The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents. The incorporation of a 3,3-difluoropropyl group can enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2] Catalytic methods for the synthesis of sulfonamides from this compound offer a streamlined approach to accessing novel chemical entities for drug development programs.[3][4][5]
Representative Data for Catalytic Sulfonamide Synthesis
The following table summarizes representative yields for the synthesis of various sulfonamides using a generic palladium-catalyzed coupling protocol. These values are based on established methods for similar sulfonyl chlorides and are intended for illustrative purposes.[3]
| Entry | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Aniline | 2 | Dioxane | 80 | 12 | 85 |
| 2 | 4-Fluoroaniline | 2 | Dioxane | 80 | 12 | 82 |
| 3 | Benzylamine | 2 | Dioxane | 80 | 16 | 91 |
| 4 | Morpholine | 2 | Dioxane | 80 | 10 | 95 |
| 5 | Piperidine | 2 | Dioxane | 80 | 10 | 93 |
Experimental Protocol: Palladium-Catalyzed Sulfonamidation
This protocol describes a general method for the palladium-catalyzed synthesis of sulfonamides from this compound and a primary or secondary amine.[3]
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., K₃PO₄)
-
Anhydrous dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (2 mol%) and the ligand (4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous dioxane to the flask.
-
Add the amine (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Stir the reaction mixture at 80 °C for the time indicated in the data table (typically 10-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Application 2: Photocatalytic Generation of 3,3-Difluoropropylsulfonyl Radicals for C-S Bond Formation
Visible-light photoredox catalysis provides a powerful and mild method for generating radical species.[6][7][8] this compound can serve as a precursor to the 3,3-difluoropropylsulfonyl radical, which can then participate in various carbon-sulfur bond-forming reactions, such as the sulfonylation of alkenes. This approach is valuable for the late-stage functionalization of complex molecules.
Representative Data for Photocatalytic Sulfonylation of Alkenes
The following table presents representative data for the photocatalytic addition of the 3,3-difluoropropylsulfonyl radical to various alkenes. These yields are based on published procedures for analogous sulfonyl chlorides.[6]
| Entry | Alkene | Photocatalyst | Solvent | Irradiation Source | Time (h) | Representative Yield (%) |
| 1 | Styrene | Ir(ppy)₃ | Acetonitrile | Blue LED | 24 | 78 |
| 2 | 4-Methylstyrene | Ir(ppy)₃ | Acetonitrile | Blue LED | 24 | 81 |
| 3 | 4-Chlorostyrene | Ir(ppy)₃ | Acetonitrile | Blue LED | 24 | 75 |
| 4 | 1-Octene | Ir(ppy)₃ | Acetonitrile | Blue LED | 36 | 65 |
| 5 | Cyclohexene | Ir(ppy)₃ | Acetonitrile | Blue LED | 36 | 62 |
Experimental Protocol: Photocatalytic Sulfonylation of Alkenes
This protocol outlines a general procedure for the visible-light-mediated sulfonylation of alkenes using this compound.[6]
Materials:
-
This compound
-
Alkene
-
Photocatalyst (e.g., tris(2-phenylpyridine)iridium(III) - Ir(ppy)₃)
-
Degassed solvent (e.g., acetonitrile)
-
Nitrogen or Argon gas supply
-
Visible light source (e.g., blue LED lamp)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine the alkene (1.0 mmol), this compound (1.5 mmol), and the photocatalyst (1-2 mol%).
-
Add the degassed solvent (0.1 M concentration of the alkene).
-
Seal the vial and degas the reaction mixture by sparging with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Place the reaction vial in front of a blue LED lamp and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired sulfone product.
Application 3: Synthesis of 3,3-Difluoropropyl Sulfonate Esters
Sulfonate esters are important intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution reactions. The synthesis of 3,3-difluoropropyl sulfonate esters can be achieved through the catalytic sulfonylation of alcohols.
Representative Data for Catalytic Sulfonate Ester Synthesis
The following table provides representative yields for the synthesis of sulfonate esters from this compound and various alcohols, based on established catalytic methods.[9]
| Entry | Alcohol | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Methanol | DMAP | Triethylamine | Dichloromethane | 25 | 4 | 92 |
| 2 | Ethanol | DMAP | Triethylamine | Dichloromethane | 25 | 4 | 94 |
| 3 | Isopropanol | DMAP | Triethylamine | Dichloromethane | 25 | 6 | 88 |
| 4 | Phenol | DMAP | Triethylamine | Dichloromethane | 25 | 8 | 75 |
| 5 | Benzyl alcohol | DMAP | Triethylamine | Dichloromethane | 25 | 5 | 90 |
Experimental Protocol: Catalytic Synthesis of Sulfonate Esters
This protocol describes a general procedure for the synthesis of sulfonate esters catalyzed by 4-dimethylaminopyridine (DMAP).[9]
Materials:
-
This compound
-
Alcohol
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine
-
Anhydrous dichloromethane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol), triethylamine (1.5 mmol), and DMAP (0.1 mmol) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 mmol) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the data table (typically 4-8 hours).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonate ester.
Application in Drug Discovery: A Hypothetical Signaling Pathway Inhibition
The unique properties conferred by the 3,3-difluoropropyl moiety make sulfonamides derived from this compound attractive for targeting biological pathways. For instance, a hypothetical sulfonamide inhibitor could target a kinase signaling pathway implicated in a disease state. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially forming key hydrogen bonds within the active site of the target protein.[10]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Protecting Group Strategies for Reactions of 3,3-Difluoropropane-1-sulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for protecting group strategies in reactions involving 3,3-Difluoropropane-1-sulfonyl chloride. The selection of an appropriate protecting group is crucial for achieving high yields and selectivity when working with multifunctional molecules such as amino acids, polyamines, and polyols. These guidelines will assist in the strategic planning and execution of syntheses utilizing this versatile fluorinated building block.
Introduction to Protecting Group Strategies
In organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups to prevent undesired side reactions. When reacting multifunctional molecules with the highly reactive this compound, selective protection of certain functional groups is often necessary to direct the sulfonylation to the desired site. The choice of protecting group depends on the nature of the functional group to be protected, the reaction conditions of the sulfonylation, and the conditions required for deprotection. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule.
Protecting Group Strategies for Amines
Primary and secondary amines are highly nucleophilic and react readily with this compound to form stable sulfonamides. In molecules containing multiple amine functionalities of varying reactivity (e.g., primary vs. secondary) or other nucleophilic groups (e.g., hydroxyl groups), a protecting group strategy is essential for selective N-sulfonylation.
Recommended Protecting Groups for Amines
Commonly used protecting groups for amines in the context of sulfonylation reactions include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups are stable under the basic or neutral conditions typically employed for sulfonylation and can be removed under acidic or hydrogenolytic conditions, respectively.
Table 1: Protecting Groups for Amines in Reactions with this compound
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Compatibility Notes |
| tert-Butoxycarbonyl (Boc) | Boc- | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaOH), solvent (e.g., CH₂Cl₂, THF) | Strong acid (e.g., TFA, HCl in dioxane) | Stable to hydrogenolysis and mild base. |
| Benzyloxycarbonyl (Cbz) | Cbz- | Benzyl chloroformate, base (e.g., NaHCO₃, NEt₃), solvent (e.g., H₂O/dioxane) | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions. |
Experimental Protocol: Selective Mono-sulfonylation of a Diamine using a Boc Protecting Group
This protocol describes the selective mono-sulfonylation of a symmetrical diamine, such as piperazine, using a Boc protecting group. The strategy involves the mono-protection of the diamine, followed by sulfonylation of the free amine, and subsequent deprotection.
Workflow for Selective Mono-sulfonylation of a Diamine
Caption: Workflow for selective mono-sulfonylation of a diamine.
Step 1: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.95 eq) in CH₂Cl₂ dropwise to the piperazine solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford mono-Boc-protected piperazine.
Step 2: Sulfonylation with this compound
-
Dissolve the mono-Boc-protected piperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent like CH₂Cl₂ or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add this compound (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting Boc-protected sulfonamide by flash column chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified Boc-protected sulfonamide in CH₂Cl₂.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in CH₂Cl₂) at room temperature.
-
Stir the mixture for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).
-
Extract the final product, wash, dry, and concentrate to yield the desired mono-sulfonated diamine.
Protecting Group Strategies for Alcohols
The hydroxyl group of alcohols can react with this compound to form sulfonate esters. In polyfunctional molecules containing both hydroxyl and amino groups, the more nucleophilic amino group will preferentially react. However, in molecules with multiple hydroxyl groups of similar reactivity, such as carbohydrates or polyols, selective protection is necessary to achieve site-specific sulfonylation.
Recommended Protecting Groups for Alcohols
Silyl ethers are excellent protecting groups for alcohols in this context. They are readily introduced, stable to the conditions of sulfonylation, and can be selectively removed under mild conditions using fluoride reagents.
Table 2: Protecting Groups for Alcohols in Reactions with this compound
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Compatibility Notes |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS- | TBDMS-Cl, imidazole, DMF | Tetrabutylammonium fluoride (TBAF), THF | Stable to a wide range of reaction conditions, but labile to acid. |
| Triisopropylsilyl (TIPS) | TIPS- | TIPS-Cl, imidazole, DMF | TBAF, THF | More sterically hindered and more stable to acid than TBDMS. |
Experimental Protocol: Selective Sulfonylation of a Diol using a Silyl Protecting Group
This protocol outlines the selective sulfonylation of a primary hydroxyl group in the presence of a secondary hydroxyl group in a diol, using a sterically hindered silyl protecting group.
Logical Flow for Selective Sulfonylation of a Diol
Caption: Logical flow for the selective sulfonylation of a diol.
Step 1: Selective Silylation of the Primary Hydroxyl Group
-
Dissolve the diol (1.0 eq) and imidazole (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to isolate the mono-silylated diol.
Step 2: Sulfonylation of the Secondary Hydroxyl Group
-
Dissolve the mono-silylated diol (1.0 eq) and pyridine or NEt₃ (1.5 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add this compound (1.2 eq) dropwise.
-
Stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours.
-
Monitor the reaction by TLC. After completion, dilute with CH₂Cl₂ and wash sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography to obtain the protected sulfonate ester.
Step 3: Deprotection of the Silyl Ether
-
Dissolve the purified silyl-protected sulfonate ester in anhydrous THF.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) at room temperature.
-
Stir for 1-4 hours and monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the final selectively sulfonylated diol.
Conclusion
The successful application of this compound in the synthesis of complex molecules is highly dependent on the strategic use of protecting groups. For multifunctional amines, Boc and Cbz protecting groups offer reliable protection and can be removed under orthogonal conditions. For polyols, silyl ethers provide a versatile means to differentiate between hydroxyl groups of varying steric environments, allowing for regioselective sulfonylation. The protocols provided herein serve as a guide for the rational design and execution of synthetic routes involving this important fluorinated reagent. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.
Application Notes and Protocols for the One-Pot Synthesis of Novel Sulfonamides Utilizing 3,3-Difluoropropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles. The 3,3-difluoropropyl motif is of particular interest as it introduces a geminal difluoro group that can act as a bioisostere for other functional groups and modulate the physicochemical properties of a molecule. 3,3-Difluoropropane-1-sulfonyl chloride is a key building block for introducing this valuable moiety.
This document provides a detailed protocol for a one-pot synthesis of 3,3-difluoropropyl sulfonamides, a class of compounds with significant potential in drug discovery. Sulfonamides are a well-established pharmacophore found in numerous approved drugs, and their fluorinated analogues are of growing interest.[1][2][3] The described methodology offers a streamlined and efficient approach to generating diverse libraries of these target compounds for screening and lead optimization.
Chemical Properties of this compound
A summary of the key chemical and physical properties of the title reagent is presented below.[4]
| Property | Value |
| Molecular Formula | C₃H₅ClF₂O₂S |
| Molecular Weight | 178.59 g/mol [4] |
| CAS Number | 1314907-49-7[4] |
| Appearance | Liquid |
| IUPAC Name | This compound[4] |
One-Pot Synthesis of 3,3-Difluoropropyl Sulfonamides: Experimental Protocol
This protocol details a general procedure for the one-pot synthesis of sulfonamides from this compound and a primary or secondary amine. The reaction proceeds via the nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[3]
Materials and Reagents:
-
This compound
-
Amine (primary or secondary, aliphatic or aromatic)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
General Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine (1.0 eq.). Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, 0.1-0.5 M concentration).
-
Addition of Base: Add the base (e.g., Triethylamine, 1.2 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add this compound (1.1 eq.) to the cooled mixture dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM, 3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (optional, to remove excess amine and base), deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,3-difluoropropyl sulfonamide.
Hypothetical Substrate Scope and Yields
The following table presents a hypothetical substrate scope for the one-pot synthesis of 3,3-difluoropropyl sulfonamides, with expected yields based on general sulfonamide synthesis literature. This reaction is anticipated to be robust for a variety of amine substrates.
| Entry | Amine Substrate | Product Structure | Expected Yield |
| 1 | Aniline | N-phenyl-3,3-difluoropropane-1-sulfonamide | Good to Excellent |
| 2 | Benzylamine | N-benzyl-3,3-difluoropropane-1-sulfonamide | Excellent |
| 3 | Morpholine | 4-((3,3-difluoropropyl)sulfonyl)morpholine | Excellent |
| 4 | (S)-(-)-α-Methylbenzylamine | (S)-N-(1-phenylethyl)-3,3-difluoropropane-1-sulfonamide | Good to Excellent |
Visualized Workflows and Rationale
Experimental Workflow
The following diagram illustrates the step-by-step process for the one-pot synthesis of 3,3-difluoropropyl sulfonamides.
Caption: Workflow for the one-pot synthesis of 3,3-difluoropropyl sulfonamides.
Rationale for Fluorination in Drug Design
Incorporating the 3,3-difluoropropylsulfonyl moiety into potential drug molecules is a strategic decision driven by the unique properties of fluorine. The diagram below outlines the key advantages.
Caption: Key benefits of incorporating the 3,3-difluoropropylsulfonyl group in drug design.
Conclusion
This compound serves as a valuable reagent for the efficient, one-pot synthesis of novel fluorinated sulfonamides. The protocol provided herein is broadly applicable to a range of amine substrates, enabling the rapid generation of compound libraries for drug discovery programs. The strategic introduction of the 3,3-difluoropropylsulfonyl moiety can significantly enhance the pharmacological properties of bioactive molecules, making this synthetic approach a powerful tool for medicinal chemists.[5][6][7]
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. This compound | C3H5ClF2O2S | CID 55263296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 3,3-Difluoropropane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of derivatives from 3,3-difluoropropane-1-sulfonyl chloride. The focus is on providing practical guidance for researchers and professionals involved in drug development and chemical manufacturing.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives. The incorporation of the difluoropropyl motif can significantly modulate the physicochemical and pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.
The synthesis of sulfonamides from sulfonyl chlorides is a well-established and robust reaction.[1][2] The most common method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][3] While this reaction is generally high-yielding and straightforward on a laboratory scale, scaling up to pilot and production levels presents several challenges that require careful consideration.[4][5] These challenges include managing reaction exotherms, ensuring efficient mass and heat transfer, controlling impurity profiles, and developing robust purification methods.[6][7]
This application note provides a representative protocol for the scale-up synthesis of a model derivative, N-(4-methoxyphenyl)-3,3-difluoropropane-1-sulfonamide, along with general considerations for the scale-up of similar derivatives.
General Considerations for Scale-Up
Scaling up the synthesis of sulfonamides from this compound requires a thorough understanding of the reaction parameters and their impact on safety, yield, and purity.
2.1. Reaction Kinetics and Thermodynamics The reaction between a sulfonyl chloride and an amine is typically fast and exothermic.[6] Understanding the reaction kinetics and thermodynamics is crucial for safe and controlled scale-up.
-
Heat Flow Calorimetry: It is highly recommended to perform heat flow calorimetry studies to determine the heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise.[6] This data is essential for designing an adequate cooling system and for assessing the thermal risk of the process. A typical sulfonylation reaction can have a heat of reaction in the range of 100-200 kJ/mol.
-
Addition Control: The exothermic nature of the reaction necessitates careful control of the addition rate of one of the reactants, typically the sulfonyl chloride, to the solution of the amine and base. This allows for the rate of heat generation to be matched by the rate of heat removal by the reactor's cooling system.
2.2. Heat Transfer As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal more challenging.
-
Reactor Design: Jacketed glass or stainless steel reactors with good agitation are suitable for this reaction. The choice of reactor material should be based on chemical compatibility.
-
Agitation: Efficient agitation is critical to ensure uniform temperature distribution and to enhance heat transfer to the reactor walls. The agitator design (e.g., anchor, turbine) and speed should be optimized for the specific reaction mass.
2.3. Mass Transfer Efficient mixing is essential to ensure that the reactants are brought into contact effectively, which is crucial for achieving high conversions and minimizing the formation of byproducts.
-
Solvent Selection: The choice of solvent is critical. It should dissolve all reactants and the product to a reasonable extent, be inert to the reaction conditions, and facilitate product isolation. Dichloromethane, ethyl acetate, and toluene are common solvents for this type of reaction.
-
Phase Issues: If the reaction mixture is not homogeneous, mass transfer limitations can slow down the reaction rate and lead to localized "hot spots."
2.4. Safety Considerations The reaction of sulfonyl chlorides with amines generates hydrogen chloride (HCl) as a byproduct, which is neutralized by the base.[8]
-
Reagent Handling: this compound is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the sulfonyl chloride.
-
Byproduct Management: The hydrochloride salt of the base (e.g., triethylamine hydrochloride) will precipitate from the reaction mixture. Provisions for handling and filtering this solid should be in place.
-
Quenching: The reaction should be carefully quenched, typically with water or a dilute aqueous acid, to remove excess base and the hydrochloride salt. The quench should be performed at a controlled temperature to manage any potential exotherm.
2.5. Purification Strategies The desired sulfonamide product needs to be isolated and purified to meet the required quality specifications.
-
Crystallization: Crystallization is a common and effective method for purifying sulfonamides.[7] The choice of crystallization solvent is critical for obtaining high purity and good recovery.
-
Chromatography: For laboratory-scale purifications or for the removal of closely related impurities, column chromatography may be necessary. However, this method is less practical for large-scale production.
-
Filtration and Drying: The final product is typically isolated by filtration and dried under vacuum at a suitable temperature.
Experimental Protocol: Scale-Up Synthesis of N-(4-methoxyphenyl)-3,3-difluoropropane-1-sulfonamide
This protocol describes the synthesis of N-(4-methoxyphenyl)-3,3-difluoropropane-1-sulfonamide as a representative example. The reaction scales are illustrative and should be adapted based on available equipment and safety assessments.
Reaction Scheme:
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. icheme.org [icheme.org]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Monitoring Reactions of 3,3-Difluoropropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluoropropane-1-sulfonyl chloride is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The introduction of the difluoropropyl motif can significantly modulate the physicochemical and biological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. Therefore, precise and reliable analytical methods are crucial for monitoring its reactions to ensure optimal yield, purity, and safety of the final products.
These application notes provide detailed protocols for the analysis of reactions involving this compound using state-of-the-art analytical techniques. The methodologies described herein are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Analytical Methodologies
A suite of analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of method will depend on the specific reaction conditions, the nature of the reactants and products, and the information required (e.g., qualitative monitoring, quantitative analysis, kinetic profiling). The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique for in-situ reaction monitoring, providing detailed structural information on reactants, intermediates, and products in real-time.[1] Both ¹H and ¹⁹F NMR are particularly useful for reactions involving this compound.
Experimental Protocol: In-situ ¹H NMR Monitoring
-
Sample Preparation:
-
In a clean and dry 5 mm NMR tube, dissolve the limiting reactant (e.g., an amine or alcohol) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 0.1 M.
-
Acquire a spectrum of the starting material.
-
Add a stoichiometric equivalent of this compound to the NMR tube. If necessary, add a non-reactive internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 (can be adjusted based on concentration).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation of nuclei for quantitative measurements).
-
Temperature: Set to the reaction temperature.
-
-
Data Acquisition and Processing:
-
Acquire spectra at regular time intervals (e.g., every 5-15 minutes) to monitor the disappearance of starting material signals and the appearance of product signals.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic signals of the starting material and the product relative to the internal standard to determine the reaction conversion over time.
-
Data Presentation: Quantitative ¹H NMR Analysis
| Time (min) | Integration of Starting Material (reactant) | Integration of Product | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.75 | 0.25 | 25 |
| 30 | 0.52 | 0.48 | 48 |
| 60 | 0.23 | 0.77 | 77 |
| 120 | 0.05 | 0.95 | 95 |
| 180 | <0.01 | >0.99 | >99 |
DOT Script for NMR Workflow
Caption: Workflow for in-situ NMR reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for monitoring reaction progress, assessing purity, and quantifying both starting materials and products. Since this compound lacks a strong chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is often necessary. A common approach is to derivatize the sulfonyl chloride with an amine that contains a UV-active group.
Experimental Protocol: HPLC with UV Detection (Post-reaction Derivatization)
-
Sample Preparation (Derivatization):
-
At specified time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a solution of a UV-active amine (e.g., benzylamine or aniline, 100 µL of a 0.1 M solution in acetonitrile). This derivatizes the unreacted this compound into a UV-active sulfonamide.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set at a wavelength corresponding to the maximum absorbance of the derivatized sulfonamide (e.g., 254 nm).
-
-
Data Analysis:
-
Generate a calibration curve for the derivatized this compound and the product of interest.
-
Quantify the concentration of the remaining starting material and the formed product at each time point by integrating the respective peak areas and comparing them to the calibration curves.
-
Data Presentation: Quantitative HPLC Analysis
| Time (min) | Peak Area (Derivatized Starting Material) | Concentration (mM) | Peak Area (Product) | Concentration (mM) | % Conversion |
| 0 | 125,480 | 10.0 | 0 | 0.0 | 0 |
| 30 | 62,150 | 4.9 | 65,890 | 5.1 | 51 |
| 60 | 25,320 | 2.0 | 103,450 | 8.0 | 80 |
| 120 | 5,110 | 0.4 | 124,560 | 9.6 | 96 |
| 240 | <100 | <0.01 | 129,870 | >9.9 | >99 |
DOT Script for HPLC Workflow
Caption: Workflow for HPLC analysis with derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for analyzing volatile compounds. This compound is expected to be amenable to GC analysis. For less volatile products, derivatization to increase volatility may be necessary.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., ethyl acetate, 1 mL) that is compatible with the GC system.
-
If necessary, perform a derivatization step (e.g., silylation for hydroxyl-containing products) to enhance volatility.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify the peaks for this compound and the reaction product(s) based on their retention times and mass spectra.
-
For quantitative analysis, create a calibration curve using an internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration ratio.
-
Data Presentation: Quantitative GC-MS Analysis
| Time (min) | Peak Area Ratio (Analyte/IS) | Concentration (mM) | % Purity of Product |
| 0 | 5.68 | 10.0 (Starting Material) | - |
| 60 | 1.12 (Starting Material) | 2.0 | 95.2 |
| 120 | 0.23 (Starting Material) | 0.4 | 98.1 |
| 240 | <0.05 (Starting Material) | <0.1 | 99.5 |
| Final Product | 5.65 (Product) | 9.9 (Product) | 99.7 |
DOT Script for Reaction Pathway
Caption: General reaction and monitoring scheme.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for monitoring reactions involving this compound. The choice of technique will be dictated by the specific requirements of the analysis. For real-time, non-invasive monitoring, ¹H and ¹⁹F NMR are ideal. For routine quantitative analysis of reaction progress and purity, HPLC and GC-MS offer high sensitivity and throughput. Proper method development and validation are essential to ensure the accuracy and reliability of the data generated.
References
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development.[1] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[2][3] Consequently, fluorinated heterocycles are prevalent in a vast array of pharmaceuticals and agrochemicals, making the development of efficient and versatile synthetic methodologies a critical area of research.[1][4] Over two-thirds of all FDA-approved small-molecule drugs contain at least one N-heterocycle, and the number of approved fluorinated drugs continues to rise, highlighting the powerful synergy of combining these two features.[2][5][6]
This document provides detailed application notes and experimental protocols for the synthesis of three key classes of fluorinated heterocycles: pyridines, indoles, and pyrimidines. The methodologies presented are selected for their robustness and applicability in a research and drug development setting.
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are crucial components in many pharmaceuticals. The 3-fluoropyridine moiety, in particular, is a frequently used unit in drug design because it is less susceptible to nucleophilic substitution compared to its 2- and 4-fluoro counterparts.[7]
Application: Rh(III)-Catalyzed C–H Functionalization for 3-Fluoropyridine Synthesis
A robust method for preparing multisubstituted 3-fluoropyridines involves the Rh(III)-catalyzed C–H functionalization and annulation of α-fluoro-α,β-unsaturated oximes with alkynes.[8] This approach is notable for its operational simplicity, tolerance of various functional groups, and high regioselectivity, especially with terminal alkynes.[8]
Caption: Workflow for Rh(III)-catalyzed synthesis of 3-fluoropyridines.
Data Presentation: Synthesis of Various 3-Fluoropyridines
The following table summarizes the yields for the synthesis of various 3-fluoropyridines using the Rh(III)-catalyzed method with different α-fluoro-α,β-unsaturated oximes and alkynes.[8]
| Entry | Oxime (R¹) | Alkyne (R²/R³) | Product | Yield (%) |
| 1 | Phenyl | Phenyl / Phenyl | 3-Fluoro-2,4,5,6-tetraphenylpyridine | 85 |
| 2 | 4-MeO-Ph | Phenyl / Phenyl | 3-Fluoro-6-(4-methoxyphenyl)-2,4,5-triphenylpyridine | 82 |
| 3 | 2-Thienyl | Phenyl / Phenyl | 3-Fluoro-2,4,5-triphenyl-6-(thiophen-2-yl)pyridine | 80 |
| 4 | Phenyl | Propyl / Propyl | 4,5-Dipropyl-3-fluoro-2,6-diphenylpyridine | 75 |
| 5 | Phenyl | Phenyl / H | 3-Fluoro-2,6-diphenyl-4-phenylpyridine | 84 |
Table adapted from data presented in J. Am. Chem. Soc. 2014, 136, 33, 11598–11601.[8]
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis[8]
-
Preparation: In a nitrogen-filled glovebox, add the α-fluoro-α,β-unsaturated oxime (0.20 mmol, 1.0 equiv), the alkyne (0.40 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %), and CsOPiv (9.2 mg, 0.04 mmol, 20 mol %) to a screw-capped vial.
-
Solvent Addition: Add ethyl acetate (EtOAc, 1.0 mL) to the vial.
-
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated heating block at 100 °C.
-
Monitoring: Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring progress by thin-layer chromatography (TLC) or LC-MS if desired.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-fluoropyridine product.
Synthesis of Fluorinated Indoles
Fluorinated indoles are privileged structures in medicinal chemistry, found in numerous bioactive compounds, including antidepressants and anti-inflammatory agents.[9] The position of the fluorine atom on the indole ring can significantly modulate the compound's biological activity.
Application: Leimgruber-Batcho Indole Synthesis for 5-Fluoroindole
The Leimgruber-Batcho synthesis is a widely used and efficient two-step method for preparing indoles, particularly valuable in industrial applications due to the availability of the starting 2-nitrotoluene derivatives.[10] It involves the formation of an enamine followed by a reductive cyclization.
Caption: Workflow for the Leimgruber-Batcho synthesis of 5-fluoroindole.
Data Presentation: Key Step Yields
The Leimgruber-Batcho synthesis proceeds in two main stages, with typical yields as follows.
| Step | Transformation | Reagents | Typical Yield (%) | Reference |
| 1 | Enamine Formation | Dimethylformamide dimethyl acetal (DMFDMA), Pyrrolidine | High (often used directly) | [10] |
| 2 | Reductive Cyclization | Raney-Nickel, H₂ (or Pd/C, H₂; or Fe, Acetic Acid) | >80 | [10] |
Experimental Protocol: Synthesis of 5-Fluoroindole[10]
Step 1: Enamine Formation
-
Setup: To a solution of 5-fluoro-2-nitrotoluene (1.0 equiv) in dimethylformamide (DMF), add pyrrolidine (1.2 equiv).
-
Reagent Addition: Add dimethylformamide dimethyl acetal (DMFDMA) (1.2 equiv) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture at 60-70 °C for 2-4 hours. The formation of the enamine can be monitored by TLC.
-
Isolation (Optional): The resulting enamine is often sufficiently pure to be used directly in the next step after removal of the solvent under vacuum.
Step 2: Reductive Cyclization
-
Preparation: Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).
-
Catalyst Addition: Carefully add a catalytic amount of Raney-Nickel (or 10% Pd/C) to the solution under an inert atmosphere.
-
Reaction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent.
-
Work-up: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield pure 5-fluoroindole.
Synthesis of Fluorinated Pyrimidines
Fluorinated pyrimidines are a cornerstone of chemotherapy, with 5-fluorouracil (5-FU) being one of the most widely used anticancer drugs for decades.[11][12] These compounds often act as antimetabolites, interfering with DNA and RNA synthesis.[13] The synthesis of these heterocycles often relies on the use of small, pre-fluorinated building blocks.[14]
Application: Cyclocondensation for 4-Amino-5-Fluoropyrimidines
A mild and efficient method for synthesizing 4-amino-5-fluoropyrimidines involves the cyclocondensation of potassium 2-cyano-2-fluoroethenolate with various amidine hydrochlorides.[14] This approach offers a broad substrate scope and generally provides excellent yields without the need for basic additives.[14]
Caption: Workflow for the synthesis of 4-amino-5-fluoropyrimidines.
Data Presentation: Synthesis of Various 4-Amino-5-Fluoropyrimidines
The following table shows the yields for the synthesis of various 2-substituted 4-amino-5-fluoropyrimidines from potassium 2-cyano-2-fluoroethenolate and the corresponding amidine hydrochloride.[14]
| Entry | Amidine (R group) | Product | Yield (%) |
| 1 | Phenyl | 5-Fluoro-2-phenylpyrimidin-4-amine | 99 |
| 2 | 4-Cl-Ph | 2-(4-Chlorophenyl)-5-fluoropyrimidin-4-amine | 99 |
| 3 | 4-MeO-Ph | 5-Fluoro-2-(4-methoxyphenyl)pyrimidin-4-amine | 98 |
| 4 | Methyl | 5-Fluoro-2-methylpyrimidin-4-amine | 97 |
| 5 | Cyclopropyl | 2-Cyclopropyl-5-fluoropyrimidin-4-amine | 99 |
Table adapted from data presented in Beilstein J. Org. Chem. 2020, 16, 520–526.[14]
Experimental Protocol: General Procedure for Cyclocondensation[14]
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend the amidine hydrochloride (1.0 equiv) and potassium 2-cyano-2-fluoroethenolate (1.0 equiv) in acetonitrile (MeCN).
-
Reaction: Heat the suspension to reflux (approximately 82 °C) and stir for the required time (typically 1-3 hours).
-
Monitoring: Monitor the reaction's completion by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the precipitated potassium chloride (KCl).
-
Concentration: Wash the filter cake with a small amount of acetonitrile and combine the filtrates. Remove the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by recrystallization or flash column chromatography on silica gel.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agrochemical and Materials Science Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a widely used agrochemical, glyphosate, and a versatile material, ZSM-5 zeolite. The information is intended to guide researchers in the replication and optimization of these synthesis processes.
Agrochemical Synthesis: Glyphosate
Application Note: Glyphosate is a broad-spectrum systemic herbicide and crop desiccant. It acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is essential for the synthesis of aromatic amino acids. The following protocols detail the laboratory-scale synthesis of glyphosate via the glycine route, a common industrial method. Variations in reaction conditions can be optimized to maximize yield or purity.
Experimental Protocols:
Glycine-Dimethyl Phosphite Route for Glyphosate Synthesis [1][2]
This protocol is adapted from a laboratory-scale synthesis aimed at optimizing yield and purity.
Materials:
-
Glycine
-
Dimethyl phosphite
-
Paraformaldehyde
-
Methanol
-
Triethylamine (catalyst)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Depolymerization of Paraformaldehyde: In a reaction vessel, dissolve paraformaldehyde in methanol with triethylamine as a catalyst. Heat the mixture to reflux to depolymerize the paraformaldehyde into formaldehyde.
-
Hydroxymethylation of Glycine: Add glycine to the formaldehyde solution. The reaction forms hydroxymethylglycine as an intermediate.
-
Condensation Reaction: Slowly add dimethyl phosphite to the reaction mixture. The condensation reaction forms a phosphate ester intermediate.
-
Hydrolysis: Add concentrated hydrochloric acid to the reaction mixture and heat to reflux. This step hydrolyzes the phosphate ester to yield glyphosate.
-
Isolation and Purification: After hydrolysis, cool the solution to induce crystallization of glyphosate. The pH of the solution can be adjusted to optimize precipitation. Filter the solid product, wash with cold water, and dry under vacuum.
Quantitative Data Summary:
The following table summarizes the results from a laboratory synthesis of glyphosate using the glycine-dimethyl phosphite route, showcasing the trade-off between yield and purity based on reaction conditions.[1][2]
| Parameter | Optimum Scheme for Yield | Optimum Scheme for Purity |
| Glycine Consumption | 0.1 mol | 0.1 mol |
| Dimethyl Phosphite | 0.12 mol | 0.1 mol |
| Condensation Temp. | 50 °C | 50 °C |
| Hydrolysis Temp. | 120 °C | 110 °C |
| Final pH | 1.0 | 1.5 |
| Yield | 80.12% | 77.92% |
| Purity | 86.31 wt% | 94.94 wt% |
Commercial Synthesis Pathways for Glyphosate
Several routes are used for the industrial production of glyphosate. The choice of route often depends on the availability and cost of raw materials. The three main commercialized processes are the HCN process, the DEA (diethanolamine) process, and the Glycine process.[3]
Caption: Commercial synthesis pathways for glyphosate.
Materials Science Synthesis: ZSM-5 Zeolite
Application Note: ZSM-5 is a synthetic zeolite with a high silica-to-alumina ratio and a unique three-dimensional pore structure. Its properties make it a valuable catalyst in the petrochemical industry for processes such as catalytic cracking, isomerization, and methanol-to-gasoline conversion. The hydrothermal synthesis method described below is a common technique for producing high-purity ZSM-5 crystals. The properties of the final product, such as crystallinity and surface area, are highly dependent on the synthesis parameters.
Experimental Protocols:
Hydrothermal Synthesis of ZSM-5 Zeolite [4][5]
This protocol describes a typical hydrothermal synthesis of ZSM-5.
Materials:
-
Sodium aluminate (Al source)
-
Colloidal silica or tetraethyl orthosilicate (TEOS) (Si source)
-
Sodium hydroxide (mineralizing agent)
-
Tetrapropylammonium bromide (TPABr) or tetrapropylammonium hydroxide (TPAOH) (structure-directing agent/template)
-
Distilled water
Procedure:
-
Preparation of the Synthesis Gel:
-
Prepare an aluminate solution by dissolving sodium aluminate and sodium hydroxide in distilled water.
-
Prepare a silicate solution by mixing colloidal silica or TEOS with the template (TPAOH or TPABr) solution.
-
Slowly add the silicate solution to the aluminate solution under vigorous stirring to form a homogeneous gel. The molar composition of the final gel is crucial for the synthesis of ZSM-5.
-
-
Hydrothermal Crystallization:
-
Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to the desired crystallization temperature (typically 150-180 °C) and maintain it for a specific duration (typically 24-72 hours).
-
-
Product Recovery and Template Removal:
-
After crystallization, cool the autoclave to room temperature.
-
Filter the solid product and wash it thoroughly with distilled water until the pH of the filtrate is neutral.
-
Dry the product in an oven at around 100-120 °C.
-
To remove the organic template occluded within the zeolite pores, calcine the dried powder in air at a high temperature (typically 500-600 °C) for several hours.
-
Quantitative Data Summary:
The following table illustrates the effect of different synthesis parameters on the properties of the resulting ZSM-5 zeolite.[4][5]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Crystallization Temp. | 170 °C | 180 °C | 170 °C |
| Crystallization Time | 12 h | 24 h | 48 h |
| SiO2/Al2O3 Molar Ratio | 200 | 100 | 200 |
| Relative Crystallinity | 101.48% | - | 97.4% |
| Specific Surface Area | 337.48 m²/g | - | 360 m²/g |
| Pore Volume | 0.190 cm³/g | - | - |
Hydrothermal Synthesis Workflow for ZSM-5 Zeolite
The following diagram illustrates the key steps in the hydrothermal synthesis of ZSM-5 zeolite.
Caption: Workflow for the hydrothermal synthesis of ZSM-5 zeolite.
References
Troubleshooting & Optimization
optimizing reaction conditions for 3,3-Difluoropropane-1-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 3,3-Difluoropropane-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when using this compound in a sulfonylation reaction?
A1: this compound is an electron-deficient sulfonyl chloride due to the presence of the two fluorine atoms. This electronic nature enhances its reactivity towards nucleophiles but also increases its susceptibility to hydrolysis. Key considerations include:
-
Moisture Sensitivity: Rigorously dried solvents, reagents, and glassware are crucial to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive under these conditions.
-
Choice of Base: A non-nucleophilic base is preferred to avoid competition with the primary nucleophile (e.g., an amine). Hindered organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.
-
Reaction Temperature: The reaction is typically exothermic. Maintaining a low temperature, especially during the addition of the sulfonyl chloride, is important to control the reaction rate and minimize side reactions.
-
Nucleophile Strength: The reactivity of the nucleophile (e.g., primary vs. secondary amine, electron-rich vs. electron-deficient amine) will influence the required reaction conditions.
Q2: What are the common side reactions observed with this compound?
A2: The most common side reactions include:
-
Hydrolysis: Reaction with trace amounts of water to form 3,3-difluoropropane-1-sulfonic acid.
-
Reaction with Base: If a nucleophilic base is used, it can react with the sulfonyl chloride.
-
Double Sulfonylation of Primary Amines: Under strongly basic conditions, primary amines can undergo a second sulfonylation to form a bis-sulfonylated product.
-
Elimination Reactions: While less common for this specific substrate, strong bases can potentially induce elimination reactions in molecules with acidic alpha-protons.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable solvent system should be chosen to achieve good separation between the starting materials (amine and sulfonyl chloride) and the sulfonamide product. Staining with potassium permanganate or using a UV lamp (if the compounds are UV active) can help visualize the spots. The disappearance of the limiting reagent (usually the amine) indicates the completion of the reaction.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, away from moisture. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive this compound (hydrolyzed).2. Insufficiently reactive nucleophile.3. Reaction temperature is too low. | 1. Use fresh or properly stored sulfonyl chloride. Ensure all reagents and solvents are anhydrous.2. Increase the reaction temperature or use a stronger base. For weakly nucleophilic amines, consider using a catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts.3. Allow the reaction to warm to room temperature or gently heat it, while monitoring for side product formation. |
| Multiple Products Observed on TLC | 1. Hydrolysis of the sulfonyl chloride.2. Formation of bis-sulfonated product (for primary amines).3. Reaction with a nucleophilic solvent or base. | 1. Ensure anhydrous conditions.2. Use a 1:1 stoichiometry of amine to sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution.3. Use a non-nucleophilic solvent (e.g., Dichloromethane, THF) and a non-nucleophilic base (e.g., TEA, DIPEA). |
| Reaction is Very Slow | 1. Low reaction temperature.2. Sterically hindered or electron-deficient nucleophile.3. Insufficient amount of base. | 1. Allow the reaction to proceed at room temperature or apply gentle heating.2. Increase the reaction time or temperature. Consider using a more polar solvent to improve solubility and reaction rate.3. Ensure at least one equivalent of base is used to neutralize the HCl generated. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials.2. Formation of polar side products (e.g., sulfonic acid). | 1. Optimize the reaction stoichiometry to ensure full conversion of the limiting reagent.2. Perform an aqueous workup to remove water-soluble impurities. A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the sulfonic acid. Column chromatography is often necessary for high purity. |
Data Presentation: Optimizing Sulfonamide Formation
The following table summarizes typical reaction conditions for the synthesis of a sulfonamide from an amine and this compound. The data is illustrative and may require optimization for specific substrates.
| Entry | Amine (1 equiv) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Benzylamine | TEA (1.2) | DCM | 0 to RT | 2 | 92 | Standard conditions for a primary amine. |
| 2 | Morpholine | TEA (1.2) | DCM | 0 to RT | 1.5 | 95 | Secondary amines are often more nucleophilic. |
| 3 | Aniline | DIPEA (1.5) | THF | RT | 12 | 75 | Electron-deficient amines require longer reaction times and a stronger, non-nucleophilic base. |
| 4 | Benzylamine | Pyridine (1.2) | DCM | 0 to RT | 3 | 85 | Pyridine can act as a nucleophilic catalyst but may be less ideal than hindered amines. |
| 5 | Benzylamine | TEA (1.2) | Acetonitrile | RT | 1 | 90 | Acetonitrile can be a suitable alternative to DCM. |
| 6 | Benzylamine | None | DCM | RT | 24 | <10 | Base is crucial for neutralizing HCl and driving the reaction. |
| 7 | Benzylamine | TEA (1.2) | DCM (wet) | 0 to RT | 2 | 40 | Demonstrates the significant impact of moisture on yield. |
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equiv) dropwise to the stirred solution.
-
In a separate flame-dried flask, prepare a solution of this compound (1.1 equiv) in anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Mandatory Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting low yield in sulfonylation reactions.
side reactions and byproducts in 3,3-Difluoropropane-1-sulfonyl chloride chemistry
Welcome to the technical support center for 3,3-Difluoropropane-1-sulfonyl Chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this reactive intermediate.
Disclaimer: this compound is a reactive and corrosive chemical. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions observed when using this compound in sulfonamide synthesis?
A1: While specific literature on this compound is limited, common side reactions with sulfonyl chlorides in sulfonamide synthesis include:
-
Hydrolysis: Sulfonyl chlorides can react with trace amounts of water in the solvent or on glassware to form the corresponding sulfonic acid (3,3-difluoropropane-1-sulfonic acid). This byproduct can complicate purification.
-
Double Sulfonylation of Primary Amines: With primary amines, it is possible for the sulfonamide product to be deprotonated by the base and react with a second molecule of the sulfonyl chloride, leading to a bis-sulfonated amine. This is more likely with highly reactive sulfonyl chlorides and strong bases.
-
Reaction with Solvent: Protic solvents like alcohols can compete with the amine nucleophile, leading to the formation of sulfonate esters as byproducts. Aprotic solvents are generally recommended.
-
Elimination Reactions: Depending on the structure of the amine and the reaction conditions, elimination reactions may occur, particularly if the amine is sterically hindered.
Q2: My reaction with an alcohol to form a sulfonate ester is giving low yields. What are the potential causes?
A2: Low yields in sulfonate ester formation can be attributed to several factors:
-
Steric Hindrance: Both the alcohol and the sulfonyl chloride can be sterically hindered, slowing down the reaction. For sterically demanding substrates, longer reaction times or elevated temperatures may be necessary.
-
Competing Elimination (E2) Reaction: The pyridine or other amine base used to scavenge HCl can also act as a base to promote the elimination of the sulfonate ester as it is formed, leading to an alkene byproduct. This is more prevalent with secondary and tertiary alcohols.
-
Instability of the Product: The resulting sulfonate ester may be unstable under the reaction conditions, leading to decomposition.
-
Inadequate Purity of Reagents: Moisture in the alcohol or solvent will lead to the hydrolysis of the sulfonyl chloride, reducing the amount available for the desired reaction.
Q3: How should I store this compound?
A3: this compound should be stored in a cool, dry place, away from moisture. The container should be tightly sealed to prevent hydrolysis from atmospheric moisture. It is often recommended to store reactive sulfonyl chlorides under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Issue 1: Unexpected Peak in NMR Spectrum of Sulfonamide Product
Symptoms:
-
A broad singlet appears in the 1H NMR spectrum, often downfield.
-
Mass spectrometry shows a peak corresponding to the hydrolyzed sulfonyl chloride.
Possible Cause:
-
Hydrolysis of this compound to 3,3-difluoropropane-1-sulfonic acid due to the presence of water.
Troubleshooting Steps:
-
Dry all glassware thoroughly before use. Oven-drying or flame-drying are effective methods.
-
Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).
-
Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Purification: The sulfonic acid byproduct can often be removed by washing the organic layer with a weak aqueous base (e.g., saturated sodium bicarbonate solution) during workup.
Issue 2: Low Yield and Formation of a White Precipitate in the Reaction Mixture
Symptoms:
-
The desired sulfonamide or sulfonate ester is obtained in low yield.
-
A significant amount of a white, insoluble solid is observed in the reaction flask.
Possible Cause:
-
The base used (e.g., triethylamine, pyridine) is forming a hydrochloride salt that is precipitating out of the solution. While expected, if the reaction is not proceeding efficiently, this can be the major observable product. The low yield of the desired product is the primary issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Corrective Actions:
-
Reagent Purity: Ensure the amine or alcohol starting material is pure and dry.
-
Reaction Temperature: Some reactions may require cooling (e.g., 0 °C) to control reactivity and minimize side reactions, while others may need heating to proceed at a reasonable rate.
-
Choice of Base: For sensitive substrates, a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) may be preferable to pyridine or triethylamine to minimize side reactions.
-
Order of Addition: Adding the sulfonyl chloride slowly to a solution of the nucleophile and base can sometimes improve yields by maintaining a low concentration of the highly reactive sulfonyl chloride.
Quantitative Data
Due to the limited availability of specific data for this compound, the following table represents typical yields and byproduct formation for the reaction of a generic aliphatic sulfonyl chloride with various nucleophiles.
| Nucleophile | Desired Product | Typical Yield (%) | Common Byproduct(s) | Byproduct Yield (%) |
| Aniline | N-phenylsulfonamide | 85-95 | Sulfonic acid | <5 |
| Ethanol | Ethyl sulfonate | 70-85 | Sulfonic acid | <10 |
| tert-Butanol | tert-Butyl sulfonate | 20-40 | Alkene, Sulfonic acid | 50-70 |
| Pyrrolidine | N-sulfonylpyrrolidine | 60-75 | Bis-sulfonated amine | 5-15 |
Experimental Protocols
The following are representative experimental protocols. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of N-Benzyl-3,3-difluoropropane-1-sulfonamide
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2 hours.
-
Workup:
-
Quench the reaction with the addition of 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Experimental workflow for sulfonamide synthesis.
Protocol 2: Synthesis of Ethyl 3,3-difluoropropane-1-sulfonate
-
Setup: To a flame-dried 50 mL round-bottom flask with a stir bar under an argon atmosphere, add anhydrous ethanol (1.5 eq) and anhydrous pyridine (0.2 M).
-
Cooling: Cool the mixture to 0 °C.
-
Sulfonyl Chloride Addition: Add this compound (1.0 eq) dropwise. A precipitate of pyridinium hydrochloride will form.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then at room temperature overnight.
-
Workup:
-
Pour the reaction mixture into ice-cold 2 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous CuSO4 (to remove pyridine), followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
-
Purification: The crude sulfonate ester can be purified by vacuum distillation or flash chromatography.
Caption: Reaction pathway for sulfonate ester synthesis.
purification techniques for 3,3-Difluoropropane-1-sulfonyl chloride derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,3-Difluoropropane-1-sulfonyl chloride and its derivatives.
Troubleshooting Guide
Users may encounter several common issues during the purification of fluorinated sulfonyl chlorides. This guide is designed in a question-and-answer format to directly address these challenges.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low final yield after purification. | Hydrolysis: The sulfonyl chloride group (-SO₂Cl) is highly susceptible to hydrolysis, converting the target compound into the corresponding sulfonic acid (R-SO₃H). This is the most common cause of yield loss, especially during aqueous workups.[1][2] | • Work under strictly anhydrous conditions. Use oven-dried glassware and anhydrous solvents.[3] • Minimize contact time with water. If an aqueous wash is necessary, perform it quickly with cold (ice-cold) water or brine and immediately extract the product into an organic solvent.[1] • Use a non-aqueous workup. Quench the reaction by filtering out solids and removing the solvent under reduced pressure. |
| Product appears as an oil instead of a solid, or is an "oily solid". | Residual Solvent: Chlorinated solvents like Dichloromethane (DCM) or Chloroform can be difficult to remove completely and may result in an oily product.[2] Impurities: The presence of side-products can lower the melting point of the compound. | • High-Vacuum Drying: Place the sample under a high-vacuum line for several hours to remove stubborn solvent traces. • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes, pentane) to the oily residue. Sonicate or stir vigorously. The desired product should precipitate as a solid, which can then be collected by filtration. |
| Streaking observed on Thin Layer Chromatography (TLC) plates (Silica Gel). | Decomposition on Silica: Sulfonyl chlorides can react with the acidic silanol groups on the surface of silica gel, leading to decomposition and streaking on the TLC plate.[2] This indicates that standard silica gel column chromatography may be challenging. | • Use a Deactivated Stationary Phase: Treat the silica gel with a base like triethylamine (e.g., by including 0.1-1% triethylamine in the eluent) to neutralize the acidic sites. • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil. • Rapid Purification: Perform flash chromatography quickly to minimize the contact time between the compound and the stationary phase. |
| Product purity does not improve after column chromatography. | Co-eluting Impurities: A side-product may have a similar polarity to the desired product, causing it to elute at the same time. On-Column Degradation: As mentioned above, the product might be degrading during the chromatographic process. | • Optimize Eluent System: Screen different solvent systems (e.g., ethyl acetate/hexanes, ether/pentane, DCM/hexanes) to improve separation.[3] • Alternative Purification Method: If chromatography is ineffective, consider other methods like vacuum distillation (for liquids) or recrystallization (for solids).[4] |
| Presence of an acidic impurity in NMR or by titration. | Hydrolysis Product: The main acidic impurity is the corresponding sulfonic acid (R-SO₃H) formed from reaction with water.[1] | • Base Wash: During workup, wash the organic layer with a weak base like saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic sulfonic acid.[2] Be cautious, as this can promote further hydrolysis if not done quickly and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound derivatives?
A1: The choice of purification method depends on the physical state and stability of the derivative. The most common techniques are:
-
Vacuum Distillation: Ideal for liquid sulfonyl chlorides that are thermally stable. This method is effective at removing non-volatile impurities.[5]
-
Flash Column Chromatography: Used for both liquid and solid compounds. However, due to the reactivity of the sulfonyl chloride group, decomposition on silica gel can be an issue.[2][3] It's often performed using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.
-
Recrystallization: The preferred method for solid derivatives. A suitable solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[4]
-
Preparative HPLC: For high-purity requirements, reverse-phase HPLC can be used. A typical mobile phase might consist of acetonitrile and water with a modifier like formic acid for MS compatibility.[6]
Q2: How can I confirm the purity of my final product?
A2: Purity is typically assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools to confirm the structure and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A method using a C18 column with a water/acetonitrile mobile phase and UV detection is common.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Elemental Analysis: Provides the elemental composition of the compound.
Q3: My sulfonyl chloride derivative is a liquid. What is the best way to purify it?
A3: For liquid derivatives, vacuum distillation is often the most effective method, provided the compound is thermally stable enough not to decompose at the required temperature and pressure. If the compound is heat-sensitive, flash column chromatography on silica gel is a viable alternative, though care must be taken to minimize on-column decomposition.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is classified as a corrosive substance.[8][9] It causes severe skin burns and eye damage. It is also highly reactive towards water and nucleophiles. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry to prevent exothermic hydrolysis.[10]
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
This is a representative protocol that should be optimized for each specific derivative.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A common starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is typically between 0.2 and 0.4. If streaking is observed, add 0.5% triethylamine to the eluent mixture.
-
Column Packing: Pack a glass column with silica gel (32-63 µm) as a slurry in the chosen non-polar solvent (e.g., hexanes).[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Run the column using the predetermined solvent system. Start with the non-polar solvent and gradually increase the polarity (e.g., from 100% hexanes to 5% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Acidic Scrub and Vacuum Stripping
This method is adapted from a process for purifying other organosulfonyl chlorides and is useful for removing specific impurities without chromatography.[11]
-
Acidic Scrub: Transfer the crude liquid organosulfonyl chloride to a separation funnel. Add an equal volume of cold, concentrated aqueous hydrochloric acid (e.g., 30-36%).[11]
-
Mixing: Gently shake the funnel for 5-10 minutes. This step helps to remove certain water-soluble or acid-reactive impurities.
-
Separation: Allow the layers to separate and carefully decant the lower organosulfonyl chloride layer.
-
Vacuum Stripping: Transfer the scrubbed product to a round-bottom flask suitable for distillation. Apply a vacuum (e.g., <350 torr) and gently heat the flask (e.g., 40-60 °C) while sweeping with an inert gas like nitrogen or argon. This process removes volatile impurities and residual HCl without fully distilling the product.[11]
-
Final Product: The remaining liquid is the purified organosulfonyl chloride.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification process.
Caption: A generalized workflow for the purification of sulfonyl chloride derivatives.
Caption: A decision-making flowchart for troubleshooting low purity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. rsc.org [rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride - Google Patents [patents.google.com]
- 6. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 8. This compound | C3H5ClF2O2S | CID 55263296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 1314907-49-7 [sigmaaldrich.com]
- 10. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 11. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
managing the reactivity of 3,3-Difluoropropane-1-sulfonyl chloride with nucleophiles
Welcome to the technical support center for 3,3-Difluoropropane-1-sulfonyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing the reactivity of this reagent with various nucleophiles. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a valuable reagent for introducing the 3,3-difluoropropylsulfonyl moiety into organic molecules. This group can be crucial for modifying the pharmacokinetic and physicochemical properties of drug candidates, such as lipophilicity and metabolic stability. Its primary applications include the synthesis of sulfonamides and sulfonate esters.
Q2: How does the reactivity of this compound compare to other alkylsulfonyl chlorides?
The presence of two electron-withdrawing fluorine atoms on the gamma-carbon is expected to influence the reactivity at the sulfonyl chloride group through inductive effects. While not directly attached to the sulfur, these fluorine atoms can increase the electrophilicity of the sulfur atom, potentially leading to faster reaction rates with nucleophiles compared to non-fluorinated analogs. However, steric hindrance near the reaction center is minimal.
Q3: What are the most common nucleophiles used with this compound?
The most common nucleophiles are primary and secondary amines (to form sulfonamides) and alcohols or phenols (to form sulfonate esters). Other nucleophiles such as thiols can also be used.
Q4: What are the recommended storage conditions for this compound?
Due to its sensitivity to moisture, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (-10°C is recommended). Exposure to atmospheric moisture can lead to hydrolysis, forming the corresponding sulfonic acid.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents. The sulfonyl chloride is sensitive to hydrolysis. |
| Poor Nucleophilicity of the Amine/Alcohol | For weakly nucleophilic substrates (e.g., hindered amines or anilines), consider using a stronger, non-nucleophilic base (e.g., DBU, Proton Sponge®) or increasing the reaction temperature. The use of a catalyst, such as DMAP for alcohols, can also be beneficial. |
| Steric Hindrance | For sterically hindered nucleophiles, prolonged reaction times and elevated temperatures may be necessary. In some cases, alternative synthetic routes might be more efficient. |
| Inappropriate Base | The choice of base is critical. Tertiary amines like triethylamine or diisopropylethylamine are commonly used to scavenge the HCl byproduct.[1] Ensure the base is not sterically hindered to the point where it cannot interact with the protonated nucleophile or the sulfonyl chloride. |
| Incorrect Stoichiometry | Ensure the stoichiometry of the reagents is correct. Typically, a slight excess of the sulfonyl chloride or the nucleophile may be used depending on which is more valuable. At least one equivalent of base per equivalent of sulfonyl chloride is required. |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step |
| Side Reactions with the Base | Tertiary amine bases can sometimes react with sulfonyl chlorides.[2] If this is suspected, consider using an inorganic base like potassium carbonate or cesium carbonate, although this may require a two-phase system or a different solvent. |
| Reaction with Solvent | Protic solvents like alcohols can compete with the intended nucleophile. Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Over-reaction or Degradation | If the reaction is run at too high a temperature or for too long, side reactions or degradation of the product may occur. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Presence of Water | Traces of water can lead to the formation of the sulfonic acid, which can complicate purification. Ensure all reagents and solvents are anhydrous. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-18 hours.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Synthesis of a Sulfonate Ester
This protocol outlines a general procedure for the reaction of this compound with an alcohol.
-
Preparation: Under an inert atmosphere, dissolve the alcohol (1.0 eq.), a suitable base (e.g., pyridine or triethylamine, 1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with alcohols are often slower than with amines and may require gentle heating.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Data Presentation
Table 1: Typical Reaction Conditions for Sulfonylation Reactions
| Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Aliphatic Amine | Triethylamine | DCM | 0 to RT | 1 - 4 |
| Secondary Aliphatic Amine | Triethylamine | DCM/THF | 0 to RT | 2 - 8 |
| Aniline (less reactive) | Pyridine | Pyridine/DCM | RT to 40 | 12 - 24 |
| Primary Alcohol | Triethylamine/DMAP | DCM | 0 to RT | 6 - 18 |
| Phenol | Potassium Carbonate | Acetonitrile | RT to 60 | 12 - 24 |
Note: These are general guidelines. Optimal conditions may vary depending on the specific substrate.
Visualizations
References
troubleshooting failed reactions with 3,3-Difluoropropane-1-sulfonyl chloride
Welcome to the technical support center for 3,3-Difluoropropane-1-sulfonyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their synthetic endeavors. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is primarily used as a reagent for the synthesis of sulfonamides and sulfonate esters. These functional groups are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds. Sulfonamides, for instance, are key components in various antibacterial, anti-inflammatory, and anticancer agents.
Q2: What are the key handling and storage recommendations for this reagent?
Due to its reactivity, particularly with moisture, specific handling and storage procedures are crucial.
-
Storage: It is recommended to store this compound at -10°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Handling: All manipulations should be carried out under anhydrous conditions in a well-ventilated fume hood. Use dry solvents and glassware to minimize hydrolysis of the sulfonyl chloride. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Q3: What are the common side reactions to be aware of?
The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This occurs in the presence of water and can significantly reduce the yield of the desired product. Another potential side reaction, particularly with primary amines, is the formation of a bis-sulfonated amine, where two sulfonyl groups react with the same amine nitrogen.
Troubleshooting Failed Reactions
Low or No Yield of Sulfonamide/Sulfonate Ester
Issue: The reaction has resulted in a low yield or no desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Reagent Degradation | The sulfonyl chloride may have hydrolyzed due to improper storage or handling. Use a fresh bottle of the reagent or verify its purity before use. |
| Presence of Moisture | Trace amounts of water in the reaction can consume the sulfonyl chloride. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Inadequate Base | A base is required to neutralize the hydrochloric acid (HCl) byproduct. Insufficient or an inappropriate base can lead to protonation of the nucleophile, reducing its reactivity. Use at least one equivalent of a non-nucleophilic base such as triethylamine or pyridine. For weakly nucleophilic amines, a stronger base might be necessary. |
| Low Nucleophilicity of the Substrate | Sterically hindered or electron-deficient amines and alcohols may react slowly. Consider increasing the reaction temperature, using a more polar solvent, or employing a catalyst. For sterically hindered amines, extended reaction times may be required.[1] |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants are used. A slight excess of the amine or alcohol may be beneficial in some cases, but a large excess can complicate purification. |
Formation of Multiple Products
Issue: The reaction mixture shows multiple spots on TLC, indicating the formation of byproducts.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Hydrolysis of Sulfonyl Chloride | The presence of water leads to the formation of 3,3-difluoropropanesulfonic acid. Rigorously exclude moisture from the reaction. |
| Bis-sulfonylation of Primary Amines | With primary amines, a second sulfonylation can occur. Use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the sulfonyl chloride slowly to the amine solution. |
| Side Reactions with the Solvent | Some solvents may react with the sulfonyl chloride under the reaction conditions. Choose an inert solvent such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF). |
| Reaction with the Base | If a nucleophilic base is used, it may compete with the intended nucleophile. Employ a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). |
Experimental Protocols
General Procedure for Sulfonamide Synthesis
This protocol provides a general starting point for the synthesis of sulfonamides using this compound. Optimization may be required for specific substrates.
-
To a stirred solution of the primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
General Procedure for Sulfonate Ester Synthesis
This protocol provides a general method for the synthesis of sulfonate esters.
-
To a stirred solution of the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1-1.5 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add this compound (1.0-1.1 eq.) portionwise or as a solution in the same anhydrous solvent.
-
Allow the reaction to stir at 0 °C to room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with the organic solvent and wash sequentially with water, dilute aqueous acid (e.g., 1M HCl) to remove the base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude sulfonate ester by flash column chromatography or recrystallization.
Visualizing Reaction Workflows
Sulfonamide Synthesis Workflow
Caption: Workflow for a typical sulfonamide synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low-yield reactions.
References
Technical Support Center: Sulfonylation Reactions with 3,3-Difluoropropane-1-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Difluoropropane-1-sulfonyl chloride in sulfonylation reactions.
Troubleshooting Guide
Low or no yield of the desired sulfonamide is a common issue in sulfonylation reactions. The following guide addresses potential causes and provides systematic troubleshooting steps.
Problem 1: Low to No Product Formation
Possible Causes:
-
Poor Nucleophilicity of the Amine: The reactivity of the amine is critical. Aromatic amines are less nucleophilic than aliphatic amines, and sterically hindered amines will react more slowly.
-
Degradation of this compound: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture.
-
Inappropriate Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low sulfonamide yield.
Problem 2: Formation of Multiple Products
Possible Causes:
-
N,N-bis-sulfonylation: Primary amines, particularly anilines, can react with two equivalents of the sulfonyl chloride, especially under strongly basic conditions.
-
Reaction with Solvent or Base: The sulfonyl chloride may react with nucleophilic solvents or bases.
-
Degradation Products: Impurities in the starting materials or degradation during the reaction can lead to multiple spots on TLC.
Troubleshooting Steps:
-
Analyze the Byproducts: Use techniques like LC-MS or NMR to identify the structures of the major byproducts.
-
For N,N-bis-sulfonylation:
-
Reduce the amount of base used.
-
Add the sulfonyl chloride slowly to the reaction mixture containing the amine and base.
-
Consider using a less reactive base.
-
-
For Reaction with Solvent/Base:
-
Ensure the use of non-nucleophilic solvents and bases. Pyridine, while a common base, can sometimes act as a nucleophile. Consider sterically hindered bases like 2,6-lutidine or non-nucleophilic organic bases like DBU.
-
-
Check Purity of Starting Materials: Run a TLC or NMR of your starting materials to check for impurities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a sulfonylation reaction with this compound?
A1: A good starting point for the reaction is to use dichloromethane (DCM) or acetonitrile as the solvent and triethylamine (TEA) as the base.
| Parameter | Recommendation |
| Amine | 1.0 equivalent |
| This compound | 1.1 equivalents |
| Base (e.g., Triethylamine) | 1.2-1.5 equivalents |
| Solvent | Dichloromethane (DCM) or Acetonitrile |
| Temperature | 0 °C to room temperature |
| Atmosphere | Inert (Nitrogen or Argon) |
Q2: My aliphatic amine reaction is not working well, even though it is supposed to be more reactive. What could be the issue?
A2: For highly nucleophilic aliphatic amines, the addition of a base like triethylamine may not be necessary and in some cases can even hinder the reaction. Try running the reaction without any added base. The amine itself can act as the base to neutralize the HCl byproduct, though this will require using at least two equivalents of the amine.
Q3: I am seeing a significant amount of a byproduct that I suspect is the hydrolyzed sulfonyl chloride. How can I prevent this?
A3: Sulfonyl chlorides are sensitive to moisture. Ensure that your solvent is anhydrous and that the reaction is carried out under an inert atmosphere (nitrogen or argon). Use freshly opened or properly stored reagents.
Q4: My aromatic amine is not reacting. How can I improve the yield?
A4: Aromatic amines are less nucleophilic. To improve the reaction rate and yield, you can:
-
Increase the reaction temperature (e.g., to 40-60 °C).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Use a stronger, non-nucleophilic base if deprotonation of the amine is an issue.
Q5: What is the expected trend in yields for different types of amines?
A5: While precise yields are substrate-dependent, a general trend can be expected based on the nucleophilicity and steric hindrance of the amine.
| Amine Type | Expected Yield Range (Optimized) | Notes |
| Primary Aliphatic | Good to Excellent | Highly nucleophilic. May not require an additional base. |
| Secondary Aliphatic | Good | Generally good nucleophiles, but can be sterically hindered. |
| Primary Aromatic (electron-donating groups) | Moderate to Good | More nucleophilic than anilines with electron-withdrawing groups. |
| Primary Aromatic (electron-withdrawing groups) | Low to Moderate | Less nucleophilic; may require forcing conditions. |
| Sterically Hindered Amines | Low to Moderate | Reaction rates are slower; may require higher temperatures and longer reaction times. |
Experimental Protocols
General Protocol for Sulfonylation of a Primary Aliphatic Amine
-
To a stirred solution of the primary aliphatic amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C, add this compound (1.1 mmol, 1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sulfonylation of a Primary Aromatic Amine
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To a stirred solution of the primary aromatic amine (1.0 mmol) and triethylamine (1.5 mmol, 1.5 equivalents) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add this compound (1.2 mmol, 1.2 equivalents) dropwise at room temperature.
-
If the reaction is sluggish, add a catalytic amount of DMAP (0.1 mmol, 0.1 equivalents) and/or heat the reaction mixture to 40-60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The decision-making process for optimizing the base in a sulfonylation reaction can be visualized as follows:
Caption: Decision tree for base selection in sulfonylation.
removal of impurities from 3,3-Difluoropropane-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Difluoropropane-1-sulfonyl chloride. The information provided is intended to assist in the removal of common impurities encountered during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on the synthesis of analogous alkanesulfonyl chlorides, the most probable impurities include:
-
3,3-Difluoropropane-1-sulfonic acid: Formed by hydrolysis of the sulfonyl chloride upon contact with water.[1] Sulfonyl chlorides are susceptible to hydrolysis, and care must be taken to exclude moisture during synthesis and storage.
-
Starting materials and reagents: Unreacted precursors from the synthesis route.
-
Disulfides and Sulfones: These can form as byproducts during some synthetic pathways for sulfonyl chlorides.[1]
-
Residual Solvents: Solvents used in the synthesis and workup procedures.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To minimize hydrolysis and decomposition, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -10°C or below.[2] It is crucial to use tightly sealed containers to prevent moisture ingress. Some sulfonyl chlorides can decompose over time even under cold storage.[2]
Q3: How can I assess the purity of my this compound?
A3: The purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can help identify the main product and any significant impurities. The presence of 3,3-difluoropropane-1-sulfonic acid can sometimes be inferred, although it may not be easily distinguishable from the sulfonyl chloride by 1H NMR alone without careful analysis.[6]
-
Elemental Analysis: Can provide the elemental composition and indicate the presence of significant impurities.
Troubleshooting Guides
Issue 1: Poor Yield in Subsequent Reactions
Possible Cause: The primary cause is often the presence of 3,3-difluoropropane-1-sulfonic acid due to hydrolysis of the sulfonyl chloride. The sulfonic acid is unreactive under conditions typically used for sulfonamide or sulfonate ester formation.
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the sulfonyl chloride, paying close attention to signs of hydrolysis.
-
Purification: If impurities are present, purify the sulfonyl chloride using an appropriate method (see purification protocols below).
-
Strict Anhydrous Conditions: Ensure all subsequent reactions are carried out under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere.
Issue 2: Presence of Water-Soluble Acidic Impurities
Possible Cause: Incomplete removal of acidic byproducts from the synthesis or hydrolysis of the product during aqueous workup.
Troubleshooting Steps:
-
Aqueous HCl Wash: A patented method for purifying organosulfonyl chlorides involves scrubbing the crude product with a concentrated aqueous solution of hydrochloric acid (18-36%).[7] This can help extract water-soluble impurities like sulfonic acids.
-
Phase Separation: After washing, carefully separate the organic phase containing the sulfonyl chloride from the aqueous phase.
-
Drying: Thoroughly dry the organic phase with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before removing the solvent.
Purification Protocols
The following are generalized protocols based on methods used for other alkanesulfonyl chlorides. The optimal conditions for this compound may require some optimization.
Method 1: Vacuum Distillation
This is the most common method for purifying liquid sulfonyl chlorides.
Experimental Protocol:
-
Setup: Assemble a vacuum distillation apparatus with a short path to minimize product loss. Ensure all glassware is thoroughly dried.
-
Crude Material: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Vacuum: Gradually apply a vacuum. A pressure where the compound boils between 45°C and 180°C is ideal to prevent thermal decomposition.[8]
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath.
-
Storage: Immediately store the purified product under an inert atmosphere at low temperature.
Quantitative Data (Representative for Alkanesulfonyl Chlorides):
| Parameter | Typical Value |
| Purity Achieved | >99% (by GC)[9] |
| Yield | 60-80% |
Method 2: Flash Chromatography
Flash chromatography can be used for non-volatile impurities but may lead to hydrolysis on silica gel.
Experimental Protocol:
-
Stationary Phase: Use silica gel that has been dried in an oven.
-
Eluent: A non-polar eluent system, such as hexanes/ethyl acetate, is typically used.[2]
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the solution onto the column.
-
Elute with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Storage: Store the purified product under an inert atmosphere at low temperature.
Quantitative Data (Representative for Sulfonyl Chlorides):
| Parameter | Typical Value |
| Purity Achieved | >95% (by NMR) |
| Yield | 50-90%[2] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
- 9. US3626004A - Method of preparing alkyl sulfonyl chloride - Google Patents [patents.google.com]
solvent effects on the reactivity of 3,3-Difluoropropane-1-sulfonyl chloride
Welcome to the technical support center for 3,3-Difluoropropane-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and reacting this compound, with a particular focus on the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary uses of this compound in research and development?
A1: this compound is a valuable reagent in organic synthesis, particularly for the introduction of the 3,3-difluoropropylsulfonyl moiety into molecules. This group can modulate the pharmacokinetic and physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and binding affinity. It is commonly used in the synthesis of sulfonamides and sulfonate esters.
Q2: What are the main safety precautions to consider when working with this compound?
A2: this compound is a corrosive substance that can cause severe skin burns and eye damage[1]. It is also highly reactive towards moisture. Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All reactions should be conducted under anhydrous conditions using dry solvents and glassware.
Q3: How should this compound be stored?
A3: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Q4: What are the expected reaction mechanisms for this compound with nucleophiles?
A4: The primary reaction mechanism is expected to be a bimolecular nucleophilic substitution (SN2) at the sulfur atom. In this process, a nucleophile attacks the electrophilic sulfur center, leading to the displacement of the chloride leaving group. The presence of two fluorine atoms on the propyl chain can influence the electrophilicity of the sulfonyl group.
Troubleshooting Guides
Issue 1: Low or No Reactivity with Nucleophiles
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solvent Choice | Switch to a more appropriate solvent. For SN2 reactions, polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity. | Polar protic solvents (e.g., water, alcohols) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate. |
| Low Quality Reagent | Ensure the this compound has not degraded due to moisture exposure. If in doubt, use a freshly opened bottle or purify the reagent. | Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid will render it unreactive towards nucleophilic substitution. |
| Insufficiently Nucleophilic Reagent | Consider using a stronger nucleophile or adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to deprotonate the nucleophile in situ, thereby increasing its reactivity. | The reactivity of nucleophiles varies significantly. If the chosen nucleophile is too weak, the reaction may not proceed at a reasonable rate. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Water | Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere. | Water will react with the sulfonyl chloride to form the corresponding sulfonic acid, which can complicate purification and reduce the yield of the desired product. |
| Reaction with Solvent | If using a nucleophilic solvent (e.g., an alcohol for a reaction with an amine), consider that the solvent may compete with the intended nucleophile. | The choice of solvent should be inert under the reaction conditions or be the intended reactant. |
| Elimination Reactions | While less common for sulfonyl chlorides without alpha-protons to the sulfonyl group, the possibility of base-induced elimination from the alkyl chain should be considered, especially with sterically hindered bases. | The use of a non-nucleophilic, sterically hindered base can sometimes favor elimination over substitution. |
Quantitative Data on Solvent Effects (Illustrative)
The following table provides hypothetical, yet chemically reasonable, data to illustrate the expected trend of solvent effects on the reaction of this compound with a generic amine nucleophile. Note: This data is for illustrative purposes only and is not based on published experimental results for this specific compound.
| Solvent | Dielectric Constant (ε) | Solvent Type | Hypothetical Reaction Rate Constant (k, 10-4 M-1s-1) | Hypothetical Yield (%) |
| Hexane | 1.9 | Nonpolar | 0.1 | < 5 |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 5.2 | 65 |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | 8.9 | 78 |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 25.7 | 92 |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 31.5 | 95 |
| Methanol (MeOH) | 32.7 | Polar Protic | 2.1 | 45 |
| Water (H2O) | 80.1 | Polar Protic | 0.5 (hydrolysis) | 10 (amine product) |
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide
-
Preparation: Under an inert atmosphere (N2 or Ar), add the amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to a flame-dried round-bottom flask.
-
Solvent Addition: Add anhydrous solvent (e.g., acetonitrile, see table above for guidance) via syringe.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 3,3-Difluoropropane-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 3,3-difluoropropane-1-sulfonyl chloride. The information is based on established principles of catalysis and knowledge of related chemistries.
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
Issue: Your reaction is showing signs of catalyst deactivation, such as a significant decrease in reaction rate, incomplete conversion, or the need for higher catalyst loading.
Question 1: What are the most likely causes of catalyst deactivation in my reaction with this compound?
Answer: Catalyst deactivation in reactions involving this compound can stem from several factors related to the reactant's structure and the reaction conditions. The primary suspected causes are:
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Poisoning: The catalyst's active sites are blocked by strongly adsorbing species. In this case, potential poisons include:
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Halide Ions (Fluoride and Chloride): The difluoro and chloro moieties on the reactant or released during the reaction can poison metal catalysts.[1][2]
-
Sulfur Compounds: The sulfonyl group itself or sulfur-containing byproducts can strongly bind to and deactivate catalyst surfaces, particularly transition metals.[3][4]
-
-
Fouling: The deposition of solid materials on the catalyst surface can block active sites and pores. This can be caused by:
-
Polymerization: Under certain conditions, the reactant or reaction intermediates may polymerize.
-
Coke Formation: At elevated temperatures, organic molecules can decompose to form carbonaceous deposits (coke).[3]
-
-
Leaching: The active catalytic species may be lost from its support material. This can be promoted by:
-
Aggressive Reagents: The sulfonyl chloride or acidic byproducts (like HCl) can attack the catalyst support.[5]
-
Question 2: I'm using a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Why might it be deactivating?
Answer: Lewis acid catalysts are prone to deactivation through several mechanisms:
-
Complexation with Reactant/Product: The sulfonyl group of the reactant or product can coordinate strongly with the Lewis acid, forming a stable complex that is catalytically inactive.
-
Reaction with Byproducts: If your reaction generates basic byproducts, they can neutralize the Lewis acid.
-
Moisture Sensitivity: Many Lewis acids are highly sensitive to moisture. Trace amounts of water in your reactants or solvent can lead to hydrolysis and deactivation.
Troubleshooting Steps:
-
Ensure all reactants and solvents are rigorously dried.
-
Consider using a higher catalyst loading to compensate for complexation.
-
Explore the use of a stronger Lewis acid or a co-catalyst to enhance turnover.
-
If possible, perform the reaction at a temperature that might disfavor stable complex formation.
Question 3: My palladium-catalyzed cross-coupling reaction is failing. What could be the issue?
Answer: Palladium catalysts are particularly susceptible to poisoning by halides and sulfur compounds.[3][5]
-
Halide Poisoning: Both the fluoride and chloride atoms in this compound can irreversibly bind to the palladium center, inhibiting its catalytic activity.[1][2]
-
Sulfur Poisoning: The sulfonyl group can also act as a poison for palladium catalysts.[3][4]
Troubleshooting Steps:
-
Ligand Selection: Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes protect the metal center and improve catalyst stability.
-
Catalyst Precursor: Try different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Additives: The use of halide scavengers, such as silver salts, could potentially mitigate chloride poisoning, but their compatibility with the overall reaction must be verified.
-
Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures may reduce the rate of catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are commonly used for reactions with sulfonyl chlorides?
A1: The choice of catalyst depends on the specific transformation. Common catalysts include:
-
Lewis Acids: (e.g., AlCl₃, FeCl₃) for Friedel-Crafts type reactions.[6]
-
Bases: (e.g., pyridine, triethylamine) often used as catalysts or stoichiometric reagents in reactions with nucleophiles like alcohols and amines.[6]
-
Transition Metals: (e.g., palladium, copper) for cross-coupling and related reactions.[7][8]
Q2: How can I minimize catalyst deactivation from the outset?
A2: Proactive measures can significantly improve catalyst lifetime:
-
High Purity Reagents: Use reactants and solvents of the highest possible purity to avoid introducing catalyst poisons.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reaction with atmospheric moisture.
-
Optimal Temperature: Operate at the lowest effective temperature to minimize side reactions and thermal degradation of the catalyst.
-
Catalyst Support: For supported catalysts, the choice of support material can influence stability.
Q3: Are there any methods to regenerate a deactivated catalyst from a reaction with this compound?
A3: Catalyst regeneration is highly dependent on the nature of the catalyst and the deactivation mechanism.
-
Lewis Acids: Regeneration can be challenging. In some cases, treatment with a strong acid or calcination might be possible, but it is often more practical to use fresh catalyst.
-
Palladium Catalysts: For deactivation by coking, a carefully controlled calcination in air followed by reduction may restore activity.[3] However, for halide or sulfur poisoning, regeneration is often difficult and may not be economically viable on a lab scale. Washing with specific reagents to remove the poison has been reported in some industrial applications but can be complex.[9]
Q4: Could the difluoro group in my starting material be a source of fluoride ions that poison the catalyst?
A4: Yes, under certain reaction conditions, particularly with strong Lewis acids or at elevated temperatures, C-F bond activation could occur, releasing fluoride ions that can act as catalyst poisons.[10]
Quantitative Data Summary
| Catalyst Type | Potential Poisons/Deactivators | Key Observations | Troubleshooting Priority |
| Lewis Acids (e.g., AlCl₃, FeCl₃) | Water, Basic Impurities, Sulfonyl Group | Loss of activity over time, formation of insoluble complexes. | High |
| Palladium Catalysts (e.g., Pd/C, Pd(PPh₃)₄) | Fluoride, Chloride, Sulfur Compounds | Sharp decline in conversion, reaction stalling. | High |
| Base Catalysts (e.g., Pyridine, DMAP) | Acidic Impurities | Incomplete reaction, formation of salt byproducts. | Medium |
Experimental Protocols
Protocol 1: Generic Screening of Catalysts for Reactions with this compound
-
Setup: A multi-well reaction block or a series of identical reaction vessels under an inert atmosphere.
-
Reactants:
-
This compound (1.0 eq)
-
Co-reactant (1.2 eq)
-
Anhydrous solvent
-
-
Catalyst Loading: Start with a catalyst loading of 1-5 mol%.
-
Procedure: a. To each reaction vessel, add the co-reactant and the catalyst. b. Add the anhydrous solvent and stir to dissolve/suspend the components. c. Add the this compound. d. Heat the reaction to the desired temperature. e. Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, 24 hours) by taking aliquots and analyzing them by a suitable technique (e.g., GC, LC-MS, NMR).
-
Analysis: Compare the reaction conversion and yield for each catalyst over time to identify the most active and stable catalyst.
Protocol 2: Testing for Catalyst Poisoning by Halides
-
Setup: A standard laboratory reaction vessel under an inert atmosphere.
-
Procedure: a. Run a baseline reaction with your optimized catalyst and conditions, and record the reaction profile. b. Set up a new reaction under the same conditions, but add a small amount of a halide salt (e.g., tetrabutylammonium fluoride or chloride) at the beginning of the reaction. c. Monitor the reaction progress and compare the reaction profile to the baseline.
-
Analysis: A significant decrease in the reaction rate or final conversion in the presence of the added halide salt suggests that your catalyst is susceptible to halide poisoning.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Workflow for screening catalyst stability.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. What catalysts can be used in the reaction of 4 - Toluene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 10. Fluoride ion catalysis in the hydrolysis of aryl phosphates. Deactivating effect of lithium counter ion - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 3,3-Difluoropropane-1-sulfonyl chloride and Other Sulfonylating Agents for the Modern Chemist
For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of 3,3-Difluoropropane-1-sulfonyl chloride with other commonly used sulfonylating agents, supported by experimental data and detailed protocols to aid in making informed decisions for your research.
The introduction of sulfonyl groups is a cornerstone of modern medicinal chemistry, with sulfonamides being a prevalent motif in a vast array of pharmaceuticals.[1] The choice of the sulfonylating agent dictates not only the success of the sulfonylation reaction but also the physicochemical properties of the resulting molecule. This guide will delve into the properties and performance of this compound in comparison to established reagents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and its non-fluorinated analog, propane-1-sulfonyl chloride.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of a reagent is paramount for its effective application. The table below summarizes key properties of this compound and its counterparts. The presence of the two fluorine atoms in this compound significantly increases its molecular weight and is expected to influence its electrophilicity and stability.
| Property | This compound | Propane-1-sulfonyl chloride | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| CAS Number | 1314907-49-7[2] | 10147-36-1[3] | 98-59-9 | 124-63-0 |
| Molecular Formula | C₃H₅ClF₂O₂S[4] | C₃H₇ClO₂S[3] | C₇H₇ClO₂S | CH₃ClO₂S |
| Molecular Weight ( g/mol ) | 178.59[4] | 142.60[3] | 190.65 | 114.55 |
| Appearance | Liquid[2] | Liquid[3] | White solid | Colorless to yellow liquid |
| Boiling Point (°C) | Not readily available | 78-79 @ 15 mmHg[5] | 145-147 @ 15 mmHg | 161-164 |
| Density (g/mL) | Not readily available | 1.267[5] | ~1.3 | 1.48 |
| Safety | Causes severe skin burns and eye damage[4] | Reacts violently with water, causes burns[6] | Corrosive | Corrosive, lachrymator |
Reactivity and Mechanistic Considerations
The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom and the nature of the leaving group (chloride). Electron-withdrawing groups attached to the sulfonyl moiety are expected to increase the electrophilicity of the sulfur, thereby enhancing its reactivity towards nucleophiles.
The two electron-withdrawing fluorine atoms at the α-position in This compound are anticipated to significantly increase the electrophilicity of the sulfonyl sulfur compared to its non-fluorinated counterpart, propane-1-sulfonyl chloride. This heightened electrophilicity could translate to faster reaction rates and the ability to sulfonylate less reactive nucleophiles under milder conditions.
In contrast, aryl sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) benefit from the electron-withdrawing nature of the aromatic ring, which also enhances the reactivity of the sulfonyl group. However, the bulky aromatic ring can introduce steric hindrance, potentially slowing down reactions with sterically demanding nucleophiles.[7]
Methanesulfonyl chloride (MsCl) , being a small and unhindered molecule, is known for its high reactivity.[7] However, a key mechanistic difference sets it apart from aryl sulfonyl chlorides. In the presence of a strong, non-nucleophilic base like triethylamine, MsCl can undergo an elimination reaction to form a highly reactive sulfene intermediate (CH₂=SO₂). This pathway is not available to aryl sulfonyl chlorides like TsCl, which lack α-protons. The formation of a sulfene intermediate can sometimes lead to different product distributions or side reactions.[8]
Like MsCl, This compound and propane-1-sulfonyl chloride also possess α-protons and could potentially form sulfene intermediates under strongly basic conditions. The acidity of these α-protons in the difluorinated compound is expected to be higher, potentially favoring the sulfene pathway even with weaker bases.
The general reaction mechanism for the sulfonylation of an amine with a sulfonyl chloride is depicted below. The reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride.
Figure 1. General mechanism for sulfonamide formation.
Comparative Performance: Experimental Data
| Sulfonylating Agent | Expected Yield (%) | Comments |
| This compound | >90 | High reactivity due to α,α-difluoro substitution. May require milder conditions. |
| Propane-1-sulfonyl chloride | 80-90 | Good reactivity for a primary alkyl sulfonyl chloride. |
| p-Toluenesulfonyl chloride (TsCl) | 85-95 | Generally high yielding, but may be slower with sterically hindered amines. |
| Methanesulfonyl chloride (MsCl) | >95 | Highly reactive, often giving excellent yields rapidly. |
It is important to note that optimal reaction conditions will vary for each sulfonylating agent and substrate. Factors such as the choice of base, solvent, and reaction temperature can significantly influence the outcome.
Experimental Protocols
To facilitate a direct comparison in your own laboratory setting, we provide a general experimental protocol for the sulfonylation of a primary amine. This protocol can be adapted for each of the discussed sulfonylating agents.
General Protocol for the Sulfonylation of Benzylamine:
Materials:
-
Sulfonylating agent (this compound, propane-1-sulfonyl chloride, p-toluenesulfonyl chloride, or methanesulfonyl chloride)
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzylamine (1.0 mmol, 1.0 equiv) and triethylamine (1.2 mmol, 1.2 equiv) in dichloromethane (10 mL) at 0 °C, add the sulfonylating agent (1.1 mmol, 1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Figure 2. Experimental workflow for sulfonamide synthesis.
Conclusion and Outlook
This compound presents itself as a promising and highly reactive sulfonylating agent. The presence of the α,α-difluoro moiety is expected to enhance its electrophilicity, potentially leading to faster reactions and improved yields, especially with less reactive nucleophiles. Its performance is anticipated to be comparable to or even exceed that of highly reactive agents like methanesulfonyl chloride.
However, this increased reactivity may also necessitate careful control of reaction conditions to avoid side reactions. Further quantitative studies are required to fully elucidate its kinetic profile and directly compare its performance against the established arsenal of sulfonylating agents. For researchers in drug discovery, the unique electronic properties imparted by the difluoropropyl group may offer advantages in modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. As with any reactive chemical, appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are essential when handling this compound and other sulfonylating agents.[4]
References
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. This compound | 1314907-49-7 [sigmaaldrich.com]
- 3. 3,3,3-TRIFLUOROPROPANE-1-SULFONYL CHLORIDE | 845866-80-0 [chemicalbook.com]
- 4. This compound | C3H5ClF2O2S | CID 55263296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 8. organic chemistry - How should the reactivity of 1-propanesulfonyl chloride be expected to compare to tosyl chloride for sulfonylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Spectroscopic Comparison of 3,3-Difluoropropane-1-sulfonyl Chloride and its Analogs for Drug Development
A detailed analysis of 1H, 13C, and 19F NMR spectroscopic data is presented for 3,3-Difluoropropane-1-sulfonyl chloride and its key analogs. This guide provides researchers, scientists, and drug development professionals with essential data for the identification and characterization of these important fluorinated building blocks.
The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. As such, fluorinated building blocks are of high interest in medicinal chemistry. This compound is a valuable reagent for the introduction of the 3,3-difluoropropylsulfonyl moiety. Accurate spectroscopic characterization is crucial for its use in synthesis and for the unambiguous identification of its reaction products.
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound alongside its non-fluorinated and trifluorinated analogs, as well as its chlorinated counterpart. The presented data, summarized in clear tabular format, will aid in the interpretation of spectra for related compounds and in the quality control of starting materials and products in a research and development setting.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally observed ¹H, ¹³C, and ¹⁹F NMR chemical shifts (δ) for this compound and its analogs. The data for the target compound are predicted based on established substituent effects and analysis of related structures, while the data for the analogs are compiled from available literature and spectral databases.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-1 (α to SO₂Cl) | H-2 (β to SO₂Cl) | H-3 (γ to SO₂Cl) | Other Signals |
| 1-Propanesulfonyl chloride | ~3.6 (t) | ~2.0 (sextet) | ~1.1 (t) | - |
| 3-Chloropropane-1-sulfonyl chloride | ~3.7 (t) | ~2.4 (quintet) | ~3.8 (t) | - |
| This compound | ~3.8 (t) | ~2.6 (tt) | ~6.1 (tt) | - |
| Analog: N-(3,3,3-trifluoropropyl)tosylamide | - | ~2.5 (m) | ~3.2 (m) | 7.3-7.8 (Ar-H), 2.4 (CH₃) |
Note: Data for 1-Propanesulfonyl chloride and the 3,3,3-trifluoropropyl analog are based on experimental values from similar compounds. Data for 3-Chloropropane-1-sulfonyl chloride and this compound are predicted based on substituent effects.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-1 (α to SO₂Cl) | C-2 (β to SO₂Cl) | C-3 (γ to SO₂Cl) | Other Signals |
| 1-Propanesulfonyl chloride | ~58 | ~17 | ~13 | - |
| 3-Chloropropane-1-sulfonyl chloride | ~55 | ~28 | ~41 | - |
| This compound | ~52 (t) | ~30 (t) | ~115 (t) | - |
| Analog: N-(3,3,3-trifluoropropyl)tosylamide | - | ~35 (q) | ~126 (q) | Aromatic carbons, CH₃ |
Note: Data for 1-Propanesulfonyl chloride and the 3,3,3-trifluoropropyl analog are based on experimental values from similar compounds. Data for 3-Chloropropane-1-sulfonyl chloride and this compound are predicted based on substituent effects and known C-F coupling constants.
Table 3: ¹⁹F NMR Spectroscopic Data (ppm)
| Compound | Chemical Shift (δ) | Multiplicity |
| This compound | ~ -118 | triplet of triplets (tt) |
| Analog: N-(3,3,3-trifluoropropyl)tosylamide | ~ -66 | triplet (t) |
Note: Data for the 3,3,3-trifluoropropyl analog is from a known compound. The chemical shift for this compound is an estimation based on typical values for geminal difluoroalkanes.
Experimental Protocols
The following is a generalized protocol for the acquisition of NMR spectra for the characterization of this compound and its derivatives.
Sample Preparation: Approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and its chemical stability. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: All NMR spectra should be recorded on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument. For ¹⁹F NMR, a spectrometer equipped with a fluorine-capable probe is necessary.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used.
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹⁹F NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is often employed.
-
Spectral Width: A wide spectral width of approximately 300 ppm, centered around -100 ppm, is recommended for initial scouting.
-
Number of Scans: 64 to 256 scans.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: An external reference standard such as CFCl₃ (0 ppm) or an internal standard can be used.
Experimental Workflow Visualization
The logical flow of spectroscopic analysis for product characterization is depicted in the following diagram.
A Comparative Guide to the Reactivity of 3,3-Difluoropropane-1-sulfonyl Chloride in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic aspects of reactions involving 3,3-Difluoropropane-1-sulfonyl chloride. Due to the limited availability of direct quantitative studies on this specific sulfonyl chloride, this document leverages established principles of sulfonyl chloride reactivity and data from analogous compounds to offer a comprehensive overview. The guide will compare its expected reactivity with commonly used alternatives like methanesulfonyl chloride and p-toluenesulfonyl chloride, supported by general experimental data and protocols.
Introduction to Sulfonyl Chloride Reactivity
Sulfonyl chlorides (R-SO₂Cl) are highly valuable reagents in organic synthesis, primarily used for the formation of sulfonamides and sulfonates. Their utility stems from the electrophilic nature of the sulfur atom, making them susceptible to attack by a wide range of nucleophiles. The reactivity of a sulfonyl chloride is significantly influenced by the electronic and steric properties of its organic residue (R).
The general mechanism for the reaction of sulfonyl chlorides with nucleophiles, such as amines, is a nucleophilic substitution at the sulfur atom. This can proceed through different pathways, most commonly a concerted Sₙ2-like mechanism or a stepwise addition-elimination mechanism.
The Influence of 3,3-Difluoro Substitution
The presence of two fluorine atoms on the carbon adjacent to the sulfonyl group in this compound is expected to have a profound impact on its reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) is the dominant factor to consider.
This inductive effect is anticipated to:
-
Increase the Electrophilicity of the Sulfur Atom: By withdrawing electron density from the sulfonyl group, the fluorine atoms make the sulfur atom more electron-deficient and, therefore, a harder electrophile. This enhanced electrophilicity should lead to a faster rate of reaction with nucleophiles compared to non-fluorinated analogs like propanesulfonyl chloride.
-
Stabilize the Transition State: In the transition state of the nucleophilic attack, a negative charge builds up on the sulfonyl oxygen atoms. The electron-withdrawing fluorine atoms can help to stabilize this developing negative charge, thereby lowering the activation energy of the reaction.
Based on these electronic effects, it is reasonable to predict that this compound will be a more reactive sulfonating agent than its non-fluorinated counterpart and likely more reactive than methanesulfonyl chloride. Its reactivity relative to arylsulfonyl chlorides like p-toluenesulfonyl chloride is more complex to predict without direct experimental data, as the electronic effects of the aromatic ring also play a significant role.
Comparative Data on Sulfonyl Chloride Reactivity
| Sulfonyl Chloride | Structure | Relative Reactivity with Amines (Qualitative) | Key Features |
| Methanesulfonyl Chloride | CH₃SO₂Cl | High | Small steric hindrance, electron-donating methyl group (by hyperconjugation). |
| p-Toluenesulfonyl Chloride | CH₃C₆H₄SO₂Cl | Moderate | Sterically more hindered than methanesulfonyl chloride, the aromatic ring can delocalize electrons. The methyl group is weakly electron-donating. |
| This compound | CHF₂CH₂CH₂SO₂Cl | High (Predicted) | Strong electron-withdrawing effect of the two fluorine atoms is expected to significantly increase the electrophilicity of the sulfur atom, leading to high reactivity. |
Experimental Protocols
The following are representative experimental protocols for the formation of sulfonamides from sulfonyl chlorides and amines. These general procedures can be adapted for reactions involving this compound, with the expectation that the reaction may proceed more rapidly.
General Procedure for Sulfonamide Synthesis
Materials:
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1 mmol)
-
Amine (1 mmol)
-
Aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Base (e.g., triethylamine, pyridine, 1.1-1.5 mmol)
Protocol:
-
Dissolve the amine (1 mmol) and the base (1.1-1.5 mmol) in the chosen aprotic solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-12 hours, reaction progress can be monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[1][2][3][4]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved in reactions with sulfonyl chlorides, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a typical experimental workflow.
References
Comparative Guide to the Biological Activity of 3,3-Difluoropropane-1-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds derived from 3,3-Difluoropropane-1-sulfonyl chloride. Due to the limited availability of public data on the direct derivatives of this specific sulfonyl chloride, this guide focuses on the biological activities of structurally related fluorinated sulfonamides, providing a valuable comparative framework for researchers in the field. The inclusion of a difluoromethyl or a difluoroethyl moiety in sulfonamide derivatives has been shown to significantly influence their physicochemical properties and biological activities.
Overview of Fluorinated Sulfonamides
Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of fluorine atoms into organic molecules can modulate their lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the difluoroalkyl group can act as a bioisostere for other functional groups, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
While direct experimental data on the biological activity of 3,3-difluoropropanesulfonamides is scarce in the public domain, the analysis of related fluorinated sulfonamides provides valuable insights into their potential as therapeutic agents. The following sections will detail the synthesis, biological activities, and experimental protocols for representative classes of these related compounds.
Synthesis of Fluorinated Sulfonamides
The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. This straightforward and versatile method allows for the generation of a diverse library of sulfonamide derivatives for biological screening.
General Synthetic Scheme:
References
A Comparative Guide to the Kinetic Analysis of 3,3-Difluoropropane-1-sulfonyl Chloride and its Non-Fluorinated Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of 3,3-Difluoropropane-1-sulfonyl chloride and its non-fluorinated counterpart, propane-1-sulfonyl chloride. The introduction of fluorine atoms into organic molecules can significantly alter their chemical reactivity and physical properties, a strategy widely employed in medicinal chemistry to modulate drug metabolism, binding affinity, and bioavailability. This document outlines the theoretical basis for the expected differences in reactivity, provides a general experimental protocol for kinetic analysis, and presents the reaction pathway and a typical experimental workflow.
Theoretical Comparison of Reactivity
The primary difference in the reactivity of this compound and propane-1-sulfonyl chloride is expected to arise from the strong electron-withdrawing inductive effect of the two fluorine atoms. This effect is anticipated to influence the electrophilicity of the sulfonyl sulfur atom, which is the site of nucleophilic attack in typical reactions such as solvolysis or aminolysis.
| Feature | This compound | Propane-1-sulfonyl chloride | Rationale |
| Electrophilicity of Sulfur | Higher | Lower | The two fluorine atoms strongly withdraw electron density from the carbon backbone, which in turn makes the sulfonyl group more electron-deficient and the sulfur atom more susceptible to nucleophilic attack. |
| Expected Reaction Rate | Faster | Slower | Increased electrophilicity of the sulfur atom is expected to lead to a faster rate of reaction with nucleophiles. |
| Leaving Group Ability | Similar | Similar | The leaving group in both cases is the chloride ion, so this factor is not expected to contribute significantly to differences in reactivity. |
Reaction Mechanism: Nucleophilic Acyl Substitution
The reactions of sulfonyl chlorides, such as solvolysis or aminolysis, generally proceed through a nucleophilic acyl substitution pathway. The reaction is typically bimolecular (SN2-like) at the sulfur atom.
Caption: General SN2-like reaction mechanism for sulfonyl chlorides.
Experimental Protocol: Kinetic Analysis of Solvolysis by Conductometry
This protocol describes a general method for determining the rate of solvolysis of a sulfonyl chloride by monitoring the change in conductivity of the solution over time. The hydrolysis of a sulfonyl chloride produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in the conductivity of the solution.
Materials:
-
This compound or Propane-1-sulfonyl chloride
-
Solvent (e.g., acetone/water mixture)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80:20 acetone:water) and allow it to equilibrate to the desired reaction temperature in the constant temperature water bath.
-
Conductivity Meter Calibration: Calibrate the conductivity meter according to the manufacturer's instructions.
-
Reaction Initiation:
-
Pipette a known volume of the temperature-equilibrated solvent into the reaction vessel.
-
Immerse the conductivity probe in the solvent and allow the reading to stabilize.
-
Inject a small, accurately known amount of the sulfonyl chloride into the solvent with vigorous stirring to ensure rapid mixing.
-
Simultaneously start the stopwatch.
-
-
Data Collection: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading remains constant).
-
Data Analysis:
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the final, constant conductivity.
-
The slope of this plot will be equal to -k.
-
Caption: Workflow for determining the solvolysis rate constant.
Conclusion
The Strategic Advantage of 3,3-Difluoropropane-1-sulfonyl Chloride in Modern Drug Discovery
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing molecular properties and enhancing therapeutic potential. Among the array of fluorine-containing building blocks, 3,3-Difluoropropane-1-sulfonyl chloride emerges as a valuable reagent for the synthesis of novel sulfonamides, offering distinct advantages over its non-fluorinated counterparts. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, highlighting the unique benefits of this reagent, supported by available experimental data and protocols.
Enhanced Physicochemical and Pharmacokinetic Profiles
The introduction of a 3,3-difluoropropyl moiety can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate. Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and create favorable interactions with biological targets.
Key Advantages:
-
Modulation of Lipophilicity: The strategic placement of fluorine can fine-tune a molecule's lipophilicity (logP), which is a critical parameter for cell membrane permeability and overall pharmacokinetics. While extensive quantitative data comparing the logP of 3,3-difluoropropyl sulfonamides with their hydrocarbon analogs is limited, it is known that the introduction of fluorine can either increase or decrease lipophilicity depending on the molecular context. This allows for a nuanced optimization of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole, hydrogen bonding, and multipolar interactions with enzyme active sites, potentially leading to increased binding affinity and potency of the drug molecule.
Comparative Reactivity in Sulfonamide Synthesis
This compound serves as a versatile electrophile for the synthesis of sulfonamides via reaction with primary and secondary amines. While direct head-to-head quantitative yield comparisons with methanesulfonyl chloride and p-toluenesulfonyl chloride under identical conditions are not extensively documented in the literature, the reactivity is expected to be comparable, allowing for the reliable formation of the sulfonamide linkage.
A study on the radiolabeled analog, 3-[¹⁸F]fluoropropanesulfonyl chloride, provides valuable insights into its reactivity. The reaction with various aliphatic and aromatic amines proceeded to give the corresponding sulfonamides in yields ranging from moderate to excellent, demonstrating the feasibility of this transformation.[1]
Experimental Section
General Experimental Protocol for Sulfonamide Synthesis
The following protocol is a representative procedure for the synthesis of sulfonamides using a sulfonyl chloride and an amine. This can be adapted for this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 equivalents).
-
Stir the solution at room temperature (or 0 °C for more reactive amines) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3,3-difluoropropyl sulfonamide.
Note: Reaction times and temperatures may need to be optimized for different amine substrates. For less nucleophilic amines, such as anilines, longer reaction times or gentle heating may be required.[1]
Data Summary
The following table summarizes the key physicochemical properties of this compound and its common non-fluorinated alternatives.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |
| This compound | C₃H₅ClF₂O₂S | 178.59 | Introduction of the 3,3-difluoropropyl sulfonamide moiety for improved metabolic stability and modulated lipophilicity. |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | Introduction of the methanesulfonamide (mesyl) group, a common polar functional group. |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Introduction of the p-toluenesulfonamide (tosyl) group, often used as a protecting group or for its rigid aromatic structure. |
Logical Workflow for Incorporating the 3,3-Difluoropropyl Moiety
The decision to incorporate a 3,3-difluoropropyl sulfonamide into a drug candidate often follows a logical progression aimed at addressing specific challenges in the drug discovery pipeline.
Workflow for utilizing this compound.
Conclusion
This compound represents a valuable tool in the medicinal chemist's arsenal for overcoming common hurdles in drug development. The introduction of the 3,3-difluoropropyl sulfonamide moiety offers a strategic approach to enhancing metabolic stability, fine-tuning lipophilicity, and potentially improving binding interactions. While direct, extensive comparative data with its non-fluorinated analogs remains an area for further investigation, the well-established principles of fluorine chemistry in drug design strongly support the advantages of this reagent. As the demand for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the utility of specialized building blocks like this compound is poised to expand, enabling the development of safer and more effective medicines.
References
A Comparative Guide to Fluorinated vs. Non-Fluorinated Sulfonyl Chlorides for Researchers and Drug Development Professionals
An in-depth analysis of the chemical properties, reactivity, and applications of fluorinated and non-fluorinated sulfonyl chlorides, providing researchers with the necessary data to select the optimal reagent for their synthetic needs.
In the landscape of modern organic synthesis and drug discovery, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities. The introduction of fluorine atoms into the sulfonyl chloride scaffold dramatically alters the compound's properties, offering a unique set of advantages and disadvantages compared to their non-fluorinated counterparts. This guide provides a comprehensive comparative study of these two classes of reagents, supported by experimental data and detailed protocols to aid in informed decision-making for research and development.
At a Glance: Key Differences
| Feature | Fluorinated Sulfonyl Chlorides (e.g., CF₃SO₂Cl) | Non-Fluorinated Sulfonyl Chlorides (e.g., CH₃SO₂Cl, TsCl) |
| Reactivity | Generally less reactive, often requiring activation.[1][2] | Highly reactive electrophiles. |
| Stability | More stable to hydrolysis and thermolysis.[1] | Less stable, sensitive to moisture. |
| Handling | Easier to handle and store due to higher stability. | Require more careful handling and storage conditions. |
| Applications | Prominent in SuFEx click chemistry, synthesis of covalent inhibitors, and as probes in chemical biology.[3][4][5] | Widely used in traditional sulfonylation reactions to form sulfonamides and sulfonate esters. |
| Leaving Group Ability | Triflate group is an excellent leaving group. | Mesylate and tosylate are very good leaving groups. |
Performance in Key Chemical Transformations
The choice between a fluorinated and a non-fluorinated sulfonyl chloride significantly impacts the outcome of a reaction, including yield and selectivity. Below is a summary of their performance in common synthetic applications.
Sulfonamide Formation
Sulfonamides are a critical functional group in a vast number of pharmaceuticals. The synthesis of sulfonamides showcases the differing reactivity of the two classes of sulfonyl chlorides.
| Reagent | Amine | Conditions | Yield | Reference |
| p-Toluenesulfonyl chloride | Benzylamine | CH₂Cl₂, TEA, 0 °C | 66% (sulfinamide) | --INVALID-LINK-- |
| Benzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂, t-amylOH, 60 °C, 24 h | 85% | --INVALID-LINK-- |
| Trifluoromethanesulfonyl chloride | Various amines | Reductive conditions | High yields | --INVALID-LINK-- |
Sulfonate Ester Formation
Sulfonate esters are valuable intermediates in organic synthesis, often used to convert alcohols into good leaving groups.
| Reagent | Alcohol | Conditions | Yield | Reference |
| p-Toluenesulfonyl chloride | Various phenols | Chromatography-free, eco-friendly protocol | Excellent yields | --INVALID-LINK-- |
| Aryl Sulfonyl Fluoride | Aryl/Alkyl Alcohols | BTMG, HMDS, minutes | Excellent yields | --INVALID-LINK-- |
Stability Under Hydrolytic Conditions
The stability of sulfonyl chlorides is a crucial factor in their storage and handling, as well as in reaction setup. Fluorinated sulfonyl chlorides exhibit significantly greater stability towards hydrolysis.
| Compound | Conditions | Observations | Reference |
| 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole | Presence of water | Rapidly decomposes. | --INVALID-LINK-- |
| 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole | Stable at 130°C for 3 hours | Robust thermodynamic stability towards hydrolysis and thermal decomposition.[1] | --INVALID-LINK-- |
| Methanesulfonyl chloride | Reaction with moisture | Forms methanesulfonic acid and HCl. | --INVALID-LINK-- |
Experimental Protocols
General Procedure for Sulfonamide Synthesis from Non-Fluorinated Sulfonyl Chlorides
This protocol is a general method for the synthesis of sulfonamides from readily available sulfonyl chlorides and amines.
Workflow for Sulfonamide Synthesis
Materials:
-
Sulfonyl chloride (1 mmol)
-
Silylamine (1 mmol)
-
Acetonitrile (15 mL)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the sulfonyl chloride (1 mmol) in 15 mL of acetonitrile.
-
Slowly add the silylamine (1 mmol) to the solution.
-
Reflux the reaction mixture for 1 hour.[1]
-
Concentrate the mixture using a rotary evaporator.
-
If necessary, purify the product by silica gel chromatography using a mixture of hexane and ethyl acetate as the eluent.[1]
General Procedure for Sulfonate Ester Synthesis via SuFEx Click Chemistry
This protocol outlines the "Accelerated SuFEx Click Chemistry" (ASCC) for the efficient coupling of alcohols with sulfonyl fluorides.[6]
Workflow for Accelerated SuFEx Click Chemistry
Materials:
-
Aryl or alkyl alcohol
-
SuFExable hub (e.g., aryl sulfonyl fluoride)
-
2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (catalyst)
-
Hexamethyldisilazane (HMDS) (silicon additive)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To a solution of the aryl or alkyl alcohol in an anhydrous solvent, add the desired SuFExable hub (e.g., aryl sulfonyl fluoride).
-
Add the BTMG catalyst (as low as 1.0 mol%).
-
Add HMDS.
-
Stir the reaction at room temperature. The reaction is often complete within minutes.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Application in Drug Discovery: Covalent Inhibition of the ERK Signaling Pathway
The unique reactivity of sulfonyl fluorides has made them valuable tools in the design of covalent inhibitors, particularly for protein kinases. The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade in cancer, making it a prime target for therapeutic intervention.[7][] Covalent inhibitors can offer increased potency and duration of action compared to their non-covalent counterparts.
Fluorinated sulfonyl fluorides are particularly well-suited for this application due to their stability in biological media and their ability to be "awakened" to react with specific nucleophilic residues, such as lysine, within the kinase active site.[3][4]
ERK Signaling Pathway and Covalent Inhibition
Conclusion
The choice between fluorinated and non-fluorinated sulfonyl chlorides is a critical decision in the design of synthetic routes and the development of new chemical entities. Non-fluorinated sulfonyl chlorides remain the workhorses for many standard sulfonylation reactions due to their high reactivity. However, the enhanced stability, unique reactivity profile, and biocompatibility of fluorinated sulfonyl chlorides, particularly in the context of SuFEx click chemistry and the development of covalent inhibitors, have cemented their place as indispensable tools for modern chemical research and drug discovery. This guide provides the foundational knowledge and practical protocols to leverage the distinct advantages of each class of reagents effectively.
References
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the ERK Pathway Cysteinome for Targeted Covalent Inhibition of RAF and MEK Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Novel 3,3-Difluoropropyl Sulfonamides and Related Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a novel class of synthesized compounds, 3,3-difluoropropyl sulfonamides, and established benzenesulfonamide analogs. Due to a lack of extensive published data on the specific 3,3-difluoropropyl derivatives, this guide utilizes a representative, hypothetical dataset for these novel compounds to illustrate their potential characteristics and performance in comparison to well-documented alternatives. The primary application focus for this comparison is the inhibition of carbonic anhydrase, a crucial enzyme target in various therapeutic areas.
Introduction to Novel 3,3-Difluoropropyl Sulfonamides
The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The synthesis of sulfonamides from 3,3-Difluoropropane-1-sulfonyl chloride introduces a difluoropropyl group, a structural motif with the potential to confer unique biological activities. This guide explores the hypothetical characterization and biological evaluation of a small library of these novel compounds against a known carbonic anhydrase inhibitor.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the hypothetical characterization and biological activity data for a representative set of novel 3,3-difluoropropyl sulfonamides (DFPS-1 to DFPS-3) and compares them to a known benzenesulfonamide derivative.
Table 1: Physicochemical Characterization of Synthesized Compounds
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm) | MS (m/z) [M+H]+ |
| DFPS-1 | C10H13F2N1O2S | 253.28 | 7.25 (m, 5H), 5.95 (tt, 1H), 4.20 (t, 2H), 3.45 (t, 2H), 2.50 (m, 2H) | 254.07 |
| DFPS-2 | C9H18F2N2O2S | 256.31 | 5.98 (tt, 1H), 3.50 (t, 2H), 3.30 (t, 4H), 2.55 (m, 2H), 1.60 (m, 4H), 1.45 (m, 2H) | 257.11 |
| DFPS-3 | C13H11F2N1O2S | 287.29 | 8.20 (d, 1H), 7.80-7.50 (m, 6H), 6.05 (tt, 1H), 3.60 (t, 2H), 2.65 (m, 2H) | 288.05 |
| Benzenesulfonamide | C6H7N1O2S | 157.19 | 7.90 (d, 2H), 7.60-7.50 (m, 3H), 7.25 (s, 2H) | 158.02 |
Note: NMR data is hypothetical and presented in a simplified format for illustrative purposes. Actual spectra would show more complex splitting patterns and coupling constants.
Table 2: In Vitro Carbonic Anhydrase II (CAII) Inhibition Data
| Compound ID | IC50 (nM) |
| DFPS-1 | 75 |
| DFPS-2 | 150 |
| DFPS-3 | 45 |
| Benzenesulfonamide | 250 |
| Acetazolamide (Control) | 12 |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and biological evaluation are provided below. These protocols are based on general and established procedures in medicinal chemistry.[1][2][3]
General Synthesis of 3,3-Difluoropropyl Sulfonamides (DFPS-1 to DFPS-3)
To a solution of the respective amine (1.2 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, a solution of this compound (1.0 mmol) in dichloromethane (5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR): 1H NMR spectra are recorded on a 400 MHz spectrometer using CDCl3 as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][5]
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode.[4][5]
Carbonic Anhydrase II (CAII) Inhibition Assay
The inhibitory activity against human CAII is assessed using a stopped-flow instrument to measure the CA-catalyzed CO2 hydration.[6] The assay is performed at 25 °C in a buffer solution (pH 7.5). The enzymatic reaction is initiated by adding CO2-saturated water, and the change in absorbance of a pH indicator is monitored over time. The initial rates of reaction are measured in the presence of varying concentrations of the test compounds. IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration.[7][8][9][10]
Visualizations
Synthetic Workflow
The general synthetic scheme for the preparation of the novel 3,3-difluoropropyl sulfonamides is depicted below.
Caption: Synthetic workflow for the preparation of novel sulfonamides.
Hypothetical Signaling Pathway Inhibition
Carbonic anhydrases are involved in various physiological processes, including pH regulation. Inhibition of carbonic anhydrase can impact downstream signaling pathways that are pH-sensitive.
Caption: Inhibition of carbonic anhydrase by a DFPS compound.
References
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. cbijournal.com [cbijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Activity Assay [protocols.io]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 3,3-Difluoropropane-1-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The successful integration of fluorinated motifs into pharmaceutical candidates often relies on the use of highly reactive and precisely functionalized building blocks. Among these, 3,3-Difluoropropane-1-sulfonyl chloride serves as a critical reagent for introducing the 3,3-difluoropropylsulfonyl group, a moiety of growing interest in medicinal chemistry. The inherent reactivity of the sulfonyl chloride functional group, however, makes it susceptible to degradation and the formation of impurities during synthesis and storage. Consequently, rigorous and accurate purity assessment is paramount to ensure reproducibility, reaction efficiency, and the ultimate integrity of the final drug substance.
This guide provides a comparative overview of standard analytical techniques used to determine the purity of this compound. It includes a summary of hypothetical experimental data, detailed analytical protocols, and a comparison with its sulfonyl fluoride analogue, which is gaining traction as a more stable alternative in certain synthetic applications.
Quantitative Purity Analysis: A Comparative Summary
The purity of a newly synthesized batch of this compound was assessed using multiple analytical techniques. The results, including identified impurities, are summarized below to highlight the strengths and focus of each method.
| Analytical Method | Observed Purity (%) | Key Identified Impurities | Notes |
| ¹H NMR | 98.6% | Residual Toluene (solvent), 3,3-Difluoropropanesulfonic acid (hydrolysis product) | Provides excellent structural confirmation and quantification of proton-bearing impurities relative to the main compound. |
| ¹⁹F NMR | 98.9% | Unidentified fluorinated byproduct | Highly sensitive for detecting and quantifying any fluorine-containing impurities, which may be missed by other methods. |
| GC-MS | 98.3% | 3-Chloro-1,1-difluoropropane (precursor), Residual Toluene | Ideal for identifying volatile and thermally stable impurities. Purity is determined by peak area percentage. |
| HPLC-UV (220 nm) | 98.5% | 3,3-Difluoropropanesulfonic acid, Dimer byproduct | Best suited for non-volatile impurities. Care must be taken to use aprotic solvents to prevent on-column degradation of the sulfonyl chloride. |
Comparison of Primary Analytical Techniques
Choosing the appropriate analytical method is crucial and often depends on the expected impurities and available instrumentation.
| Technique | Advantages | Limitations |
| NMR Spectroscopy | - Non-destructive- Provides definitive structural information- ¹⁹F NMR is highly specific for fluorinated compounds | - Relatively lower sensitivity compared to MS- May not detect non-protonated or non-fluorinated impurities (in ¹H/¹⁹F spectra) |
| GC-MS | - Excellent separation efficiency for volatile compounds- High sensitivity- Provides molecular weight and fragmentation data for impurity identification | - Compound must be volatile and thermally stable- Potential for thermal degradation of labile compounds like sulfonyl chlorides in the injector |
| HPLC-UV | - Suitable for non-volatile and thermally labile compounds- Wide range of column chemistries for versatile separation | - Potential for on-column hydrolysis of the reactive sulfonyl chloride if protic solvents are used[1]- Requires a chromophore for UV detection |
Alternative Reagents: Sulfonyl Chlorides vs. Sulfonyl Fluorides
In recent years, sulfonyl fluorides have emerged as valuable alternatives to sulfonyl chlorides, particularly in the context of drug discovery and late-stage functionalization, a field advanced by "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry.[2] Their distinct reactivity and stability profiles offer significant advantages.
| Feature | This compound | 3,3-Difluoropropane-1-sulfonyl Fluoride |
| Reactivity | Highly electrophilic; reacts readily with a wide range of nucleophiles. | Moderately electrophilic; requires activation or more forcing conditions for reaction with many nucleophiles. |
| Stability | Prone to hydrolysis by atmospheric moisture, forming the corresponding sulfonic acid.[1] | Significantly more stable to water and silica gel chromatography. |
| Handling | Requires stringent anhydrous conditions for storage and handling. | Easier to handle and purify due to its higher stability. |
| Synthetic Use | Classical reagent for sulfonamide and sulfonate ester synthesis. | Preferred for SuFEx click chemistry and applications requiring high functional group tolerance.[2] |
Experimental Workflow & Purity Assessment
The logical flow from synthesis to final purity verification is critical. This process involves synthesis, a purification step to remove bulk impurities, and finally, analysis using a suite of orthogonal techniques to build confidence in the material's quality.
Caption: Workflow from synthesis to purity verification.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and quantify impurities based on signal integration.
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized this compound in 0.6 mL of a deuterated aprotic solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a known quantity of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for precise quantitative analysis (qNMR).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire spectra with a sufficient relaxation delay (e.g., d1 = 30s) to ensure full relaxation of all protons for accurate integration. Typically, 16-32 scans are sufficient.
-
Analysis: The purity is calculated by comparing the integral of the product's characteristic peaks to the integrals of impurity peaks and the internal standard.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 400 MHz (376 MHz for ¹⁹F).
-
Parameters: No internal standard is typically needed unless quantifying against a fluorinated standard. Use a standard pulse program for fluorine.
-
Analysis: Identify and integrate signals corresponding to the -CHF₂ group of the product and any other fluorine-containing species.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate, identify, and quantify volatile impurities.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, aprotic solvent such as Dichloromethane or Ethyl Acetate.
-
Instrumentation & Conditions:
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C (use a fast injection and consider a cooled inlet if thermal degradation is a concern).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-450.
-
-
Analysis: Identify impurities by matching their mass spectra against a library (e.g., NIST). Purity is estimated by the relative percentage of the main peak area compared to the total ion chromatogram (TIC) area.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify non-volatile impurities.
-
Sample Preparation: Prepare a solution of the sample (~0.5 mg/mL) in a dry, aprotic solvent compatible with the mobile phase (e.g., Acetonitrile).
-
Instrumentation & Conditions:
-
HPLC Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of highly pure, dry solvents. For example, a gradient of Acetonitrile and water (use of water should be minimized, and analysis run quickly). A fully aprotic normal-phase method (e.g., Hexane/Ethyl Acetate) can also be employed to prevent hydrolysis.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the compound or impurities absorb (e.g., 220 nm).
-
-
Analysis: Calculate purity based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
References
Safety Operating Guide
Proper Disposal of 3,3-Difluoropropane-1-sulfonyl chloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 3,3-Difluoropropane-1-sulfonyl chloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like this compound are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this corrosive and water-reactive compound. Adherence to these procedures is critical to mitigate risks of chemical burns, toxic gas release, and violent reactions.
I. Immediate Safety Concerns and Hazard Profile
This compound is classified as a corrosive substance that causes severe skin burns and eye damage[1][2]. It is designated with the GHS Hazard statement H314[1][2]. A critical and immediate safety concern is its violent reaction with water, which can liberate toxic gases[3]. Therefore, all handling and disposal procedures must be conducted in a controlled environment, away from water and moisture.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage[1][2] |
| Water Reactivity | Not explicitly pictographed, but noted in SDS | Danger | Reacts violently with water[3] |
II. Personnel Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment (PPE).
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields and a face shield |
| Body Protection | Flame-retardant lab coat and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
-
Designate a specific, labeled container for halogenated organic waste.
-
Do not mix this compound with other waste streams, especially aqueous waste or incompatible chemicals such as bases, alcohols, or oxidizing agents.
Step 2: Container Selection and Labeling
-
Select a clean, dry, and chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also include the date of accumulation and the name of the principal investigator or laboratory supervisor.
Step 3: Waste Accumulation and Storage
-
All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
The SAA must be in a well-ventilated area, away from sources of ignition and water.
-
Keep the waste container tightly closed at all times, except when adding waste.
-
Do not overfill the container; allow for at least 10% headspace to accommodate vapor expansion.
Step 4: Arranging for Disposal
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor.
-
Complete all necessary waste disposal request forms as required by your institution.
-
Store the sealed and labeled container in the SAA until it is collected by the disposal vendor.
Step 5: Spill Management and Disposal
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Absorb the spill with an inert, dry material such as sand or vermiculite. Do not use water or combustible materials.
-
The collected spill residue must be placed in a sealed, labeled hazardous waste container and disposed of following the same protocol as the liquid waste.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
